1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-6(2)4-10-5-7(9(12)13)3-8(10)11/h6-7H,3-5H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZWNDCJUFFVLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC(CC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406474 | |
| Record name | 1-isobutyl-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773865-07-9 | |
| Record name | 1-isobutyl-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Anti-Cancer Mechanism of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid and its derivatives, a novel class of compounds with promising therapeutic potential against multiple myeloma. The core of their anti-cancer activity lies in the targeted inhibition of the cellular proteasome, a critical component in protein homeostasis. This document details the molecular interactions, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the underlying pathways and research workflows.
Core Mechanism of Action: Proteasome Inhibition
The primary mechanism of action for this compound derivatives is the inhibition of the 26S proteasome, a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins. This inhibition is crucial for the induction of apoptosis in cancer cells, which are particularly sensitive to disruptions in protein degradation pathways.
Molecular docking studies have revealed that these compounds likely bind to the chymotrypsin-like (β5) subunit of the 20S proteasome.[1] The N-isobutyl group, along with other structural modifications, plays a significant role in the potency of these compounds, suggesting a defined structure-activity relationship.[1] By blocking the catalytic activity of the proteasome, these molecules lead to the accumulation of ubiquitinated proteins, inducing endoplasmic reticulum stress and ultimately triggering programmed cell death in malignant cells.
Quantitative Biological Activity
The anti-proliferative and proteasome inhibitory activities of key derivatives have been quantified using in vitro cellular assays. The following tables summarize the half-maximal inhibitory concentrations (IC₅₀) against the RPMI 8226 human multiple myeloma cell line.
Table 1: In Vitro Cytotoxicity of this compound Derivatives against RPMI 8226 Cells [1]
| Compound | 24h IC₅₀ (µM) | 48h IC₅₀ (µM) | 72h IC₅₀ (µM) |
| 13 | 61 | 43 | 34 |
| 14 | 169 | 85 | 15 |
Table 2: Proteasome Chymotrypsin-Like Activity Inhibition in RPMI 8226 Cells [1]
| Compound | IC₅₀ (µM) |
| (-)-(2R,3R)-13 | 90 ± 8 |
| (+)-(2S,3S)-13 | 189 ± 17 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols employed in the investigation of this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of the racemic 5-oxopyrrolidine-3-carboxylic acid derivatives is achieved through a Castagnoli–Cushman reaction (CCR) followed by Steglich esterification.[1]
-
Imine Formation: An appropriate aldehyde and isobutylamine are reacted in the presence of 4 Å molecular sieves to form the corresponding imine in situ.
-
Cycloaddition: The in situ generated imine is then reacted with succinic anhydride in p-xylene under reflux for 10 hours.
-
Purification: The resulting this compound is isolated and purified using liquid-liquid extraction and flash chromatography.
-
Esterification (Optional): The carboxylic acid can be converted to its corresponding methyl ester via Steglich esterification using EDC and DMAP in the presence of methanol.[1]
Cell Viability (MTT) Assay
This assay quantitatively assesses the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: RPMI 8226 cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.[2]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 10, 100, and 500 µM) and incubated for 24, 48, or 72 hours.[1]
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.
Cell Death (Trypan Blue) Assay
This assay is used to differentiate and count viable and non-viable cells.
-
Cell Seeding and Treatment: RPMI 8226 cells are seeded in 6-well plates at a density of 2.5 x 10⁵ cells/well and treated with the test compounds for 24 hours.[1]
-
Cell Staining: The treated cells are collected and stained with a 0.4% Trypan blue solution.[1]
-
Cell Counting: The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer under a light microscope.
Proteasome Activity Assay
This assay measures the direct inhibitory effect of the compounds on the chymotrypsin-like activity of the proteasome within the cells.
-
Cell Treatment: RPMI 8226 cells are treated with various concentrations of the test compounds.
-
Lysis and Substrate Addition: The cells are lysed, and a fluorogenic substrate specific for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC) is added.
-
Fluorescence Measurement: The fluorescence of the cleaved substrate is measured over time using a fluorometer. The rate of substrate cleavage is proportional to the proteasome activity. The IC₅₀ values are determined by plotting the inhibition of proteasome activity against the compound concentration.
Visualizing the Molecular Mechanism and Experimental Design
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway and the overall experimental workflow.
References
An In-depth Technical Guide to 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid: Chemical Properties and Biological Potential
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, and plausible biological activities of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this paper extrapolates information from closely related analogues and the broader class of 1-substituted 5-oxopyrrolidine-3-carboxylic acids. All quantitative data is presented in structured tables, and detailed experimental methodologies from cited literature are provided.
Core Chemical Properties
This compound is a derivative of pyroglutamic acid, featuring an isobutyl group attached to the nitrogen atom of the pyrrolidinone ring. While specific experimental data for this compound is scarce in publicly available literature, its fundamental properties can be identified.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 773865-07-9 | [1] |
| Molecular Formula | C₉H₁₅NO₃ | [1] |
| Molecular Weight | 185.22 g/mol | [1] |
| Canonical SMILES | CC(C)CN1CC(C(=O)O)CC1=O | - |
| Storage Conditions | Recommended storage at 2-8°C, sealed in a dry environment. | [1] |
Synthesis and Experimental Protocols
A definitive, published synthetic protocol specifically for this compound has not been identified. However, a general and widely applicable method for the synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids involves the reaction of an appropriate amine with itaconic acid or its derivatives. A plausible synthetic pathway can be extrapolated from the synthesis of similar compounds.
One such general procedure involves the cyclization of 2-methylenesuccinic acid (itaconic acid) with an amine.[2] Another relevant protocol describes the synthesis of 1,2,3-trisubstituted-5-oxopyrrolidines through a multi-step process.[1]
Hypothetical Synthetic Workflow:
The following diagram illustrates a potential synthetic route for this compound based on established methodologies for analogous compounds.
Caption: A potential synthetic pathway for the target compound.
Detailed Experimental Protocol (Adapted from related syntheses):
The following protocol is an adaptation from the synthesis of other 1-substituted 5-oxopyrrolidine-3-carboxylic acids and should be considered a starting point for optimization.[3][4]
Materials:
-
Itaconic acid
-
Isobutylamine
-
Solvent (e.g., water, toluene, or solvent-free conditions)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
A mixture of itaconic acid (1 equivalent) and isobutylamine (1 to 1.5 equivalents) is prepared.
-
The reaction can be conducted under solvent-free conditions by heating the mixture, or by refluxing in a suitable solvent like water or toluene.[3][4]
-
The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If a solid precipitate forms, it is collected by filtration. If not, the mixture is subjected to an aqueous workup.
-
The workup typically involves acidification with hydrochloric acid to protonate the carboxylic acid, followed by extraction with an organic solvent.
-
The organic layers are combined, washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Characterization: The final product should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups such as the carboxylic acid and the lactam carbonyl.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Potential Biological Activities and Signaling Pathways
Direct studies on the biological activity of this compound are not available in the current literature. However, the 5-oxopyrrolidine-3-carboxylic acid scaffold is a common motif in compounds with a wide range of biological activities.[2][5]
Derivatives of this scaffold have been reported to possess:
-
Analgesic and Antihypoxic Effects: Studies have shown that some 1-substituted 5-oxopyrrolidine-3-carboxylic acids exhibit these properties.[2]
-
Anticancer Activity: Certain derivatives have been synthesized and evaluated for their potential as anticancer agents.[3]
-
Antimicrobial Activity: A number of compounds based on this scaffold have demonstrated activity against various bacterial strains, including multidrug-resistant pathogens.[3][4]
Given the structural similarities, it is plausible that this compound could exhibit one or more of these biological activities. The isobutyl substituent may influence the compound's lipophilicity and steric profile, which in turn could modulate its interaction with biological targets.
Illustrative Signaling Pathway (Hypothetical):
While no specific signaling pathway has been elucidated for the target compound, some derivatives of 5-oxopyrrolidine have been shown to interact with various cellular targets. For instance, pyrrolidine carboxamides have been identified as inhibitors of the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a key enzyme in fatty acid synthesis.[6] The following diagram illustrates a simplified, hypothetical mechanism of action based on enzyme inhibition, a common mode of action for such compounds.
Caption: A hypothetical mechanism of action for the target compound.
Conclusion and Future Directions
This compound is a compound with a well-defined chemical structure but limited experimentally determined properties in the public domain. Based on the chemistry of related compounds, its synthesis is feasible through established methods. The broader class of 1-substituted 5-oxopyrrolidine-3-carboxylic acids exhibits a range of promising biological activities, suggesting that the title compound warrants further investigation.
Future research should focus on:
-
The definitive synthesis and full experimental characterization of this compound.
-
Screening for biological activities, including analgesic, antihypoxic, anticancer, and antimicrobial effects.
-
If activity is observed, further studies to elucidate the specific mechanism of action and identify the molecular targets and signaling pathways involved.
This technical guide serves as a foundational document to stimulate and guide future research into this potentially valuable chemical entity.
References
- 1. From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Versatility of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its inherent structural features, including a lactam ring and a carboxylic acid group, provide a versatile platform for chemical modifications, leading to a diverse range of pharmacological activities. This technical guide focuses on the biological activities of derivatives of this scaffold, with a particular emphasis on the 1-isobutyl substitution, exploring their potential as anticancer, antimicrobial, and anti-inflammatory agents. We will delve into the quantitative biological data, detailed experimental protocols, and the underlying signaling pathways that these compounds modulate.
Quantitative Biological Activity Data
The biological evaluation of 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives has revealed a spectrum of activities, with potency often dependent on the nature of the substituent at the 1-position and further modifications at the 3-position. While specific data for the 1-isobutyl parent compound is part of a broader library in some studies, the following tables summarize the activities of representative derivatives to illustrate the therapeutic potential of this chemical class.
Table 1: Anticancer Activity of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives
| Compound ID | 1-Substituent | 3-Position Derivative | Cancer Cell Line | Assay | Activity (IC50/EC50 in µM) | Reference |
| 1 | 4-Acetamidophenyl | Hydrazone with 5-nitrothiophene | A549 (Lung) | MTT | Potent | [1][2] |
| 2 | 4-Acetamidophenyl | Hydrazone with various aryl aldehydes | A549 (Lung) | MTT | Varied | [2] |
| 3 | 4-(Phenylamino)phenyl | Hydrazone with 5-nitrothiophene | PPC-1 (Prostate) | MTT | 2.5 - 20.2 | [3] |
| 4 | 4-(Phenylamino)phenyl | Hydrazone with 5-chlorobenzylidene | IGR39 (Melanoma) | MTT | 2.5 - 20.2 | [3] |
| 5 | 2,4-Difluorophenyl | Hydrazone with 5-nitrothiophene | A375 (Melanoma) | MTT | Highly Active | [4] |
| 6 | 2,4-Difluorophenyl | Hydrazone with 4-bromobenzylidene | A375 (Melanoma) | MTT | Highly Active | [4] |
Table 2: Antimicrobial Activity of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives
| Compound ID | 1-Substituent | 3-Position Derivative | Bacterial/Fungal Strain | Assay | Activity (MIC in µg/mL) | Reference |
| 7 | 2-Hydroxy-5-methylphenyl | Hydrazone with benzylidene | Staphylococcus aureus | Broth Microdilution | 3.9 | [5] |
| 8 | 2-Hydroxy-5-methylphenyl | Hydrazone with 5-nitrothiophene | Various Gram-positive and Gram-negative bacteria | Broth Microdilution | Surpassed cefuroxime (7.8 µg/mL) | [5] |
| 9 | 4-Acetamidophenyl | Hydrazone with 5-nitrothiophene | Multidrug-resistant Staphylococcus aureus | Broth Microdilution | Promising and selective | [1] |
| 10 | 2-Hydroxyphenyl | Ester | Methicillin-resistant S. aureus TCH 1516 | Broth Microdilution | 64 | [6] |
Table 3: Anti-inflammatory Activity of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives
| Compound ID | 1-Substituent | 3-Position Derivative | Target | Assay | Activity | Reference |
| 11 | Complex benzotriazolyl-oxadiazolyl acetamido | Various aromatic aldehydes at the 2-position | MMP-2, MMP-9 | In vitro enzyme inhibition | Promising | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of 1-isobutyl-5-oxopyrrolidine-3-carboxylic acid derivatives and their analogs.
Synthesis of 1-Substituted-5-oxopyrrolidine-3-carboxylic Acids
A common synthetic route involves the reaction of a primary amine with itaconic acid.[1][2]
-
Materials: Primary amine (e.g., 4-acetamidoaniline), itaconic acid, water, 5% hydrochloric acid, 5% sodium hydroxide solution.
-
Procedure:
-
A mixture of the primary amine (0.5 mol) and itaconic acid (0.75 mol) in water (100 mL) is refluxed for 12 hours.
-
After reflux, 5% hydrochloric acid (100 mL) is added, and the mixture is stirred for 5 minutes.
-
The mixture is cooled, and the resulting crystalline solid is collected by filtration and washed with water.
-
Purification is achieved by dissolving the solid in a 5% sodium hydroxide solution, filtering, and then acidifying the filtrate with hydrochloric acid to a pH of 5 to precipitate the pure product.
-
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[3][4]
-
Materials: Cancer cell lines (e.g., A549, MDA-MB-231), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, test compounds, MTT solution (5 mg/mL in PBS), DMSO.
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing various concentrations of the test compounds, and the plates are incubated for 72 hours.
-
After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
Broth Microdilution Assay for Antimicrobial Activity
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[5]
-
Materials: Bacterial or fungal strains, Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microtiter plates, test compounds, inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Procedure:
-
Serial two-fold dilutions of the test compounds are prepared in the appropriate broth in the wells of a 96-well plate.
-
Each well is inoculated with the standardized microbial suspension.
-
Positive (broth with inoculum) and negative (broth only) controls are included.
-
The plates are incubated at 37°C for 24 hours (for bacteria) or at a suitable temperature and duration for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Signaling Pathways and Mechanisms of Action
The diverse biological activities of 5-oxopyrrolidine-3-carboxylic acid derivatives stem from their ability to interact with and modulate various cellular signaling pathways. Below are diagrams of key pathways potentially targeted by these compounds.
Experimental Workflow for Synthesis and Screening
The general process for discovering and evaluating the biological activity of novel 5-oxopyrrolidine-3-carboxylic acid derivatives is outlined below.
Caption: General workflow for the synthesis and biological evaluation of 5-oxopyrrolidine derivatives.
Inhibition of Matrix Metalloproteinases (MMPs) Signaling Pathway
Several derivatives have shown potential as inhibitors of MMPs, which are key enzymes in tissue remodeling and inflammation.[7]
Caption: Inhibition of MMP signaling by 5-oxopyrrolidine derivatives.
Modulation of NMDA Receptor Signaling
While not directly demonstrated for the 1-isobutyl derivatives, related compounds have been designed to target NMDA receptors, which are implicated in neurodegenerative diseases.
References
- 1. Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity [epubl.ktu.edu]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to 1-Isobutyl-5-oxopyrrolidine-3-carboxylic Acid Analogues: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The 1-isobutyl-5-oxopyrrolidine-3-carboxylic acid scaffold and its analogues represent a promising class of compounds with a diverse range of biological activities. This technical guide provides a comprehensive overview of their synthesis, biological evaluation, and potential therapeutic applications, with a focus on anticancer, antimicrobial, and anti-inflammatory properties. The information is compiled from recent scientific literature to aid researchers and drug development professionals in exploring this versatile chemical space.
Synthesis of 1-Substituted-5-oxopyrrolidine-3-carboxylic Acid Analogues
The core structure of 5-oxopyrrolidine-3-carboxylic acid is a versatile starting point for the synthesis of a wide array of analogues. The primary methods for synthesizing these compounds involve the cyclization of itaconic acid or its derivatives with various primary amines. A notable and efficient method for generating 2,3-trans-stereoselective racemic lactam 3-carboxylic acid derivatives is the Castagnoli–Cushman reaction (CCR).[1]
General Synthesis Workflow
The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids can be generalized into a few key steps, as illustrated in the workflow diagram below. The process typically begins with the reaction of an appropriate amine with itaconic acid or succinic anhydride to form the pyrrolidinone ring system.
References
Spectroscopic Data for 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid, targeting researchers, scientists, and professionals in drug development. This document presents predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10-12 | Broad Singlet | 1H | -COOH |
| ~3.5-3.7 | Multiplet | 1H | CH-COOH |
| ~3.2-3.4 | Multiplet | 2H | N-CH₂ (pyrrolidine ring) |
| ~3.0-3.2 | Multiplet | 2H | N-CH₂ (isobutyl) |
| ~2.5-2.7 | Multiplet | 2H | CH₂-C=O |
| ~1.8-2.0 | Multiplet | 1H | CH (isobutyl) |
| ~0.9 | Doublet | 6H | 2 x CH₃ (isobutyl) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~175-180 | -COOH |
| ~170-175 | C=O (amide) |
| ~50-55 | N-CH₂ (isobutyl) |
| ~45-50 | N-CH₂ (pyrrolidine ring) |
| ~40-45 | CH-COOH |
| ~30-35 | CH₂-C=O |
| ~25-30 | CH (isobutyl) |
| ~20 | 2 x CH₃ (isobutyl) |
Table 3: Predicted IR Spectroscopic Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid)[1][2][3] |
| 2850-2960 | Medium-Strong | C-H stretch (alkyl) |
| 1710-1760 | Strong | C=O stretch (carboxylic acid)[1][2] |
| 1650-1690 | Strong | C=O stretch (amide) |
| 1210-1320 | Medium | C-O stretch (carboxylic acid)[2] |
| 1440-1395 & 910-950 | Medium | O-H bend (carboxylic acid)[2] |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 200.1236 | [M+H]⁺ (Monoisotopic Mass: 199.1158 g/mol ) |
| 222.1055 | [M+Na]⁺ |
| 182.1083 | [M-H₂O+H]⁺ |
| 154.1130 | [M-COOH+H]⁺ |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.[4][5][6]
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]
-
Filter the solution into a clean NMR tube.
-
Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing.[4]
Data Acquisition:
-
Acquire a ¹H NMR spectrum to determine the proton environments.[7]
-
Obtain a ¹³C NMR spectrum to identify the number and types of carbon atoms.[7]
-
Further 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish connectivity and finalize the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[8][9]
Sample Preparation (Thin Solid Film Method): [10]
-
Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride or acetone.[10]
-
Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).[9][10]
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[10]
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.[3]
-
Characteristic absorption bands for functional groups like O-H and C=O will be visible in the spectrum.[1][2][3]
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of a compound.[11][12]
Sample Preparation:
-
Dissolve the sample in an appropriate solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL.[13]
-
Further dilute the solution to a final concentration of about 10-100 µg/mL.[13]
-
Ensure the final solution is free of any precipitates by filtering if necessary.[13]
Data Acquisition:
-
The sample is introduced into the mass spectrometer, often using techniques like electrospray ionization (ESI).[11]
-
The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).[12][14]
-
A detector measures the abundance of each ion, generating a mass spectrum.[14] The molecular ion peak provides the molecular weight of the compound.[15]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. NMR Spectroscopy [www2.chemistry.msu.edu]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. amherst.edu [amherst.edu]
- 9. webassign.net [webassign.net]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. fiveable.me [fiveable.me]
- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 15. youtube.com [youtube.com]
A Technical Guide to the Discovery and Isolation of Novel 1-Substituted-5-Oxopyrrolidine-3-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-substituted-5-oxopyrrolidine-3-carboxylic acid scaffold, a derivative of pyroglutamic acid, has emerged as a privileged structure in medicinal chemistry. Its inherent chirality and versatile chemical handles have led to the development of a diverse range of biologically active compounds. These derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects, making them a focal point for drug discovery and development. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, isolation, and biological evaluation of novel 1-substituted-5-oxopyrrolidine-3-carboxylic acids, with a focus on their potential therapeutic applications.
Synthesis and Isolation of 1-Substituted-5-Oxopyrrolidine-3-Carboxylic Acids
The primary and most common method for the synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acids is the cyclization reaction of itaconic acid with a variety of primary amines. This reaction can be carried out under different conditions, including refluxing in water or solvent-free conditions at elevated temperatures.
General Experimental Workflow for Synthesis
The synthesis of these compounds typically follows a straightforward workflow, which can be adapted based on the specific amine and desired final product.
Solubility Profile of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility based on the compound's chemical structure and provides a detailed experimental protocol for its determination.
Predicted Solubility of this compound
The solubility of a compound is influenced by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular weight. This compound possesses both a polar carboxylic acid group and a nonpolar isobutyl group. This amphiphilic nature dictates its solubility in various solvents.
The carboxylic acid moiety can engage in hydrogen bonding with polar solvents and can be ionized in basic solutions, which generally increases aqueous solubility. Conversely, the presence of the isobutyl group and the overall carbon skeleton contributes to its nonpolar character, suggesting solubility in organic solvents.
Based on general principles of organic chemistry, the expected qualitative solubility of this compound is summarized in the table below. It is important to note that carboxylic acids with one to four carbon atoms are typically miscible with water, but solubility decreases as the carbon chain length increases.[1][2][3]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble to Insoluble | The nonpolar isobutyl group is expected to significantly reduce solubility in water compared to smaller carboxylic acids.[1][2][3] |
| Methanol, Ethanol | Soluble | The compound is expected to be soluble in alcohols due to hydrogen bonding and van der Waals interactions.[4] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Soluble | These solvents are strong hydrogen bond acceptors and can effectively solvate the carboxylic acid group. |
| Acetone | Moderately Soluble | Acetone can act as a hydrogen bond acceptor, but its overall polarity is lower than that of DMSO or DMF. | |
| Nonpolar | Dichloromethane, Chloroform | Soluble | The nonpolar aspects of the molecule are expected to interact favorably with these solvents. |
| Ethyl Acetate | Soluble | Ethyl acetate can act as a hydrogen bond acceptor and has a moderate polarity. | |
| Toluene, Hexane | Sparingly Soluble to Insoluble | The polarity of the carboxylic acid group will likely limit solubility in highly nonpolar solvents. | |
| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Soluble | The carboxylic acid will be deprotonated to form a highly polar and water-soluble carboxylate salt. |
| 5% Sodium Bicarbonate (NaHCO₃) | Soluble | As a carboxylic acid, it is expected to be acidic enough to react with a weak base like sodium bicarbonate. | |
| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Insoluble | The compound is not expected to be protonated and therefore its solubility in acidic solution should be similar to that in water. |
Note: For a structurally similar compound, 1-tert-Butyl-5-oxopyrrolidine-3-carboxylic acid, a solubility of >27.8 µg/mL at pH 7.4 has been reported, indicating some degree of aqueous solubility.[5]
Experimental Protocol for Solubility Determination
This section outlines a detailed methodology for the quantitative determination of the solubility of this compound.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, DMSO, DMF)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 2 mL or 4 mL)
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)
-
Syringe filters (e.g., 0.22 µm or 0.45 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 1 mL) of the different test solvents. "Excess" means that undissolved solid should be visible after equilibration.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). The time required may need to be determined empirically.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a set time (e.g., 10-15 minutes).
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial using a micropipette.
-
Filter the aliquot through a syringe filter appropriate for the solvent to remove any remaining particulate matter.
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method. The dilution factor must be accurately recorded.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated analytical method, such as HPLC.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) using the following formula: S (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution Factor
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. Video: Physical Properties of Carboxylic Acids [jove.com]
- 5. 1-tert-Butyl-5-oxopyrrolidine-3-carboxylic acid | C9H15NO3 | CID 3163418 - PubChem [pubchem.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct biological activity and specific therapeutic targets for 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid are not extensively documented in publicly available research. This guide synthesizes findings from studies on the broader class of 5-oxopyrrolidine-3-carboxylic acid derivatives to infer potential therapeutic avenues and targets for the specified compound. The presented data pertains to structurally related molecules and should be considered indicative rather than definitive for this compound.
Executive Summary
The 5-oxopyrrolidine-3-carboxylic acid scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities. Extensive research into its derivatives has revealed potential therapeutic applications in oncology, infectious diseases, and neurodegenerative disorders. This technical guide consolidates the current understanding of the potential therapeutic targets of this class of compounds, with a focus on inferring the likely activities of this compound. Key identified targets and pathways include the proteasome in cancer, bacterial cell viability mechanisms, and Beta-secretase 1 (BACE1) in Alzheimer's disease.
Potential Therapeutic Areas and Targets
Based on the biological evaluation of various 1-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives, the following therapeutic areas and molecular targets have been identified as potentially relevant for this compound.
Oncology
The 5-oxopyrrolidine-3-carboxylic acid core has been a fruitful scaffold for the development of novel anticancer agents. Derivatives have demonstrated cytotoxicity against a range of cancer cell lines.
Potential Target: The Proteasome
Several studies on substituted 5-oxopyrrolidines have identified the proteasome as a key target in cancer therapy.[1] The proteasome is a multi-catalytic protease complex responsible for the degradation of most intracellular proteins, and its inhibition can lead to the accumulation of pro-apoptotic proteins and cell cycle arrest in cancer cells.
A study on 1(N),2,3-trisubstituted-5-oxopyrrolidines targeting multiple myeloma cells revealed that certain derivatives exhibit proteasome inhibitory activity.[1] The presence of a hydrophobic bulky substituent on the nitrogen atom of the pyrrolidine ring was found to be essential for cytotoxic activity.[1] This suggests that this compound, with its isobutyl group, may also exhibit proteasome inhibitory potential.
The following table summarizes the cytotoxic activity of various 5-oxopyrrolidine derivatives against different cancer cell lines. It is important to note that these are not direct data for this compound but for structurally related compounds.
| Compound Class | Cancer Cell Line | Measurement | Value (µM) | Reference |
| Trisubstituted γ-lactams | RPMI 8226 (Multiple Myeloma) | IC50 (24h) | <350 | [1] |
| Hydrazone Derivatives | A549 (Lung Adenocarcinoma) | % Viability (at 100 µM) | Variable | [2][3][4] |
| 1-(2,4-difluorophenyl) derivatives | MDA-MB-231 (Triple-Negative Breast), PPC1 (Prostate), A375 (Melanoma) | IC50 (72h) | Variable | [5] |
Infectious Diseases
Derivatives of 5-oxopyrrolidine-3-carboxylic acid have shown promising antimicrobial activity, particularly against Gram-positive bacteria.
Potential Target: Bacterial Viability Pathways
While the precise molecular targets for the antimicrobial activity of this class of compounds are not yet fully elucidated, studies have demonstrated their efficacy in inhibiting the growth of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][6][7][8][9][10] The mechanism is likely to involve the disruption of essential cellular processes, leading to bacteriostatic or bactericidal effects.
The table below presents the Minimum Inhibitory Concentration (MIC) values for several 5-oxopyrrolidine derivatives against various bacterial strains.
| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Hydrazone with 5-nitrothien-2-yl fragment | Staphylococcus aureus | <7.8 | [11][12] |
| Hydrazone with benzylidene moiety | Staphylococcus aureus | 3.9 | [11][12] |
| Compound 21 (bishydrazone with 5-nitrothiophene) | Multidrug-resistant S. aureus | 1-8 | [2] |
| Hydrazone with 5-nitrofuran-2-yl moiety | Various bacterial strains | Potent activity | [11][12] |
Neurodegenerative Diseases
The 5-oxopyrrolidine scaffold has also been investigated for its potential in treating neurodegenerative diseases, particularly Alzheimer's disease.
Potential Target: Beta-secretase 1 (BACE1)
BACE1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are a hallmark of Alzheimer's disease.[13][14][15][16][17] Inhibition of BACE1 is a major therapeutic strategy for reducing Aβ levels. The 5-oxopyrrolidine core has been utilized in the design of BACE1 inhibitors. While no direct data for this compound is available, the general applicability of the scaffold suggests its potential in this area.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of 5-oxopyrrolidine-3-carboxylic acid derivatives.
General Synthesis of 1-Substituted 5-Oxopyrrolidine-3-carboxylic Acids
This protocol describes a general method for the synthesis of the core scaffold.[2][18]
-
Reaction Setup: A mixture of itaconic acid (1.5 equivalents) and the desired primary amine (e.g., isobutylamine, 1 equivalent) in water is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours.
-
Work-up: The reaction mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration, washed with cold water, and dried. If no precipitate forms, the water is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
-
Characterization: The structure of the final product is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.[2][3][4]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.[11][12]
-
Preparation of Inoculum: A bacterial suspension is prepared in a suitable broth (e.g., Mueller-Hinton broth) and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria and broth) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Visualizations
Signaling Pathway Diagram
References
- 1. From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity [epubl.ktu.edu]
- 9. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Enantioselective Synthesis of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed enantioselective synthesis of 1-isobutyl-5-oxopyrrolidine-3-carboxylic acid, a chiral heterocyclic compound of interest in medicinal chemistry and drug development. The core of the proposed synthesis is a chiral organocatalyst-mediated asymmetric aza-Michael addition of isobutylamine to itaconic anhydride, followed by intramolecular cyclization. This approach is grounded in established methodologies for the asymmetric synthesis of substituted pyrrolidines and offers a potentially efficient route to the target molecule in high enantiopurity. This document provides a detailed, albeit prospective, experimental protocol, a summary of expected quantitative data based on analogous reactions, and visualizations of the synthetic pathway and catalytic cycle to aid in research and development efforts.
Introduction
The 5-oxopyrrolidine-3-carboxylic acid scaffold is a key structural motif in a variety of biologically active molecules. The stereochemistry at the C3 position is often crucial for pharmacological activity, making enantioselective synthesis a critical aspect of their preparation. The N-isobutyl substituent can modulate the lipophilicity and metabolic stability of the molecule, making the target compound, this compound, a valuable building block for drug discovery programs.
While various methods exist for the synthesis of substituted pyrrolidines, this guide focuses on a modern and efficient approach: organocatalytic asymmetric synthesis. This strategy avoids the use of metal catalysts, often offering milder reaction conditions and simplified purification procedures. Specifically, we propose the use of a chiral bifunctional thiourea catalyst to control the stereochemical outcome of the key bond-forming step.
Proposed Synthetic Pathway
The proposed enantioselective synthesis of this compound involves a two-step, one-pot reaction sequence starting from commercially available itaconic anhydride and isobutylamine. The key to enantioselectivity is the use of a chiral bifunctional organocatalyst, such as a thiourea derivative of a chiral diamine.
The logical workflow for this synthesis is depicted below:
Detailed Experimental Protocol (Proposed)
This protocol is based on analogous enantioselective aminolysis of cyclic anhydrides catalyzed by chiral thiourea derivatives.[1]
Materials:
-
Itaconic anhydride (1.0 equiv)
-
Isobutylamine (1.1 equiv)
-
(R,R)-1,2-Diphenylethylenediamine-derived thiourea catalyst (e.g., Takemoto's catalyst) (0.05 - 0.10 equiv)
-
Anhydrous toluene or dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add itaconic anhydride (1.0 equiv) and the chiral thiourea catalyst (0.05 - 0.10 equiv).
-
Dissolve the solids in anhydrous toluene or DCM (to a concentration of approximately 0.1 M with respect to the anhydride).
-
Cool the mixture to the desired temperature (e.g., 0 °C, -20 °C, or ambient temperature, to be optimized).
-
Slowly add isobutylamine (1.1 equiv) to the stirred solution over a period of 10-15 minutes.
-
Stir the reaction mixture at the chosen temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is expected to proceed via the formation of a Michael adduct which then cyclizes.
-
Upon completion of the reaction, quench by adding 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.
-
The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis.
Quantitative Data Summary (Expected)
The following table summarizes the expected quantitative data for the proposed synthesis, based on literature precedents for similar organocatalytic aza-Michael additions and aminolysis of anhydrides.[1] It is important to note that these values are illustrative and would require experimental optimization for this specific reaction.
| Parameter | Expected Range | Notes |
| Yield | 85-95% | Based on analogous reactions, high yields are anticipated under optimized conditions. |
| Enantiomeric Excess (ee) | 90-98% | Chiral thiourea catalysts are known to provide high levels of stereocontrol in similar transformations. |
| Catalyst Loading | 5-10 mol% | Effective catalysis is typically observed in this loading range. |
| Reaction Time | 12-48 hours | Dependent on temperature and substrate concentration. |
| Reaction Temperature | -20 °C to 25 °C | Lower temperatures generally lead to higher enantioselectivity. |
Proposed Catalytic Cycle
The enantioselectivity of the proposed reaction is rationalized by the formation of a well-organized transition state involving the chiral bifunctional thiourea catalyst, the itaconic anhydride, and the incoming nucleophile, isobutylamine. The thiourea moiety of the catalyst is believed to activate the carbonyl group of the anhydride through hydrogen bonding, while the basic amine functionality of the catalyst deprotonates the isobutylamine, enhancing its nucleophilicity.
Conclusion
The organocatalytic asymmetric aza-Michael addition represents a promising and modern approach for the enantioselective synthesis of this compound. The proposed method, utilizing a chiral bifunctional thiourea catalyst, is expected to provide the target molecule in high yield and with excellent enantiomeric excess. The detailed protocol and expected outcomes presented in this guide offer a solid foundation for researchers and drug development professionals to pursue the synthesis of this and related chiral pyrrolidinone derivatives. Experimental validation and optimization of the proposed reaction conditions are recommended to achieve the desired results.
References
Methodological & Application
Synthesis of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-isobutyl-5-oxopyrrolidine-3-carboxylic acid, a substituted pyroglutamic acid derivative. Substituted pyrrolidones are significant scaffolds in medicinal chemistry, exhibiting a range of biological activities. The described method is a straightforward and efficient one-pot reaction involving the Michael addition of isobutylamine to itaconic acid, followed by an intramolecular amidation. This protocol is designed to be accessible for researchers in organic and medicinal chemistry and provides a clear pathway to this valuable compound.
Introduction
The 5-oxopyrrolidine-3-carboxylic acid core structure is a key pharmacophore found in a variety of biologically active molecules. N-alkylation of this scaffold allows for the exploration of the chemical space and the development of new therapeutic agents. The isobutyl substituent, in particular, can impart favorable pharmacokinetic properties. The synthesis protocol outlined below is based on the well-established reaction of primary amines with itaconic acid, which provides a direct route to the desired product.[1][2]
Reaction Scheme
The synthesis proceeds via a tandem reaction sequence initiated by the Michael addition of isobutylamine to the α,β-unsaturated system of itaconic acid. This is followed by a spontaneous intramolecular cyclization via amidation to form the stable five-membered lactam ring of the pyrrolidinone.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol details the synthesis of this compound from itaconic acid and isobutylamine.
Materials and Equipment
| Material/Equipment | Specifications |
| Itaconic acid | ≥99% purity |
| Isobutylamine | ≥99% purity |
| Hydrochloric acid (HCl) | Concentrated (37%) |
| Deionized water | |
| Ethanol | 95% |
| Round-bottom flask | Appropriate size (e.g., 100 mL) |
| Reflux condenser | |
| Magnetic stirrer with heating | |
| pH meter or pH paper | |
| Buchner funnel and filter paper | |
| Rotary evaporator | |
| Beakers, graduated cylinders, etc. | Standard laboratory glassware |
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add itaconic acid (13.0 g, 0.1 mol).
-
Addition of Amine: To the flask, add deionized water (20 mL) followed by the slow addition of isobutylamine (7.3 g, 0.1 mol) while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Acidification: After cooling to room temperature, acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid.
-
Crystallization: Cool the acidified mixture in an ice bath to induce crystallization of the product.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove any remaining impurities.
-
Drying: Dry the product under vacuum to a constant weight.
-
Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent such as water or an ethanol/water mixture.
Data Presentation
| Parameter | Value |
| Molecular Formula | C₉H₁₅NO₃ |
| Molecular Weight | 185.22 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not reported, but expected to be a crystalline solid |
| Yield | Typically moderate to good |
| Purity (by NMR/LC-MS) | To be determined by the researcher |
Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Isobutylamine is a flammable and corrosive liquid. Avoid contact with skin and eyes.
-
Concentrated hydrochloric acid is highly corrosive. Handle with extreme care.
Conclusion
This protocol provides a reliable and straightforward method for the synthesis of this compound. The procedure is suitable for laboratory-scale synthesis and can be adapted for the preparation of other N-substituted pyroglutamic acid derivatives by selecting the appropriate primary amine. The resulting compound can serve as a valuable building block for further chemical modifications and biological screening in drug discovery programs.
References
Application Notes and Protocols for the Characterization of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid is a chiral organic compound with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API) or intermediate, comprehensive analytical characterization is crucial to ensure its identity, purity, and quality. This document provides detailed application notes and protocols for the characterization of this compound using various analytical techniques.
Analytical Workflow
The comprehensive characterization of this compound involves a multi-step analytical workflow. This workflow is designed to confirm the chemical structure, assess purity, and quantify the compound.
Application Notes and Protocols for 1-Isobutyl-5-oxopyrrolidine-3-carboxylic Acid in Antibacterial Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid is a derivative of pyroglutamic acid, a class of compounds that has garnered interest for its potential biological activities. Recent studies have explored the antibacterial properties of various 5-oxopyrrolidine derivatives, suggesting their potential as a scaffold for the development of new antimicrobial agents.[1][2][3][4] These compounds are of particular interest due to the increasing prevalence of antibiotic-resistant bacterial strains, which necessitates the discovery of novel antibacterial agents.[1][4]
This document provides detailed application notes and experimental protocols for the evaluation of the antibacterial activity of this compound. The protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are described, providing a framework for assessing the compound's potency against a panel of relevant bacterial pathogens.
Data Presentation
The following tables present illustrative data for the antibacterial activity of this compound against common Gram-positive and Gram-negative bacteria. Note: This data is for representative purposes only and actual values must be determined experimentally.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 16 |
| Enterococcus faecalis | 29212 | 32 |
| Escherichia coli | 25922 | 64 |
| Pseudomonas aeruginosa | 27853 | 128 |
| Klebsiella pneumoniae | 700603 | 64 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | 29213 | 16 | 32 | 2 | Bactericidal |
| Enterococcus faecalis | 29212 | 32 | 128 | 4 | Bactericidal |
| Escherichia coli | 25922 | 64 | >256 | >4 | Bacteriostatic |
| Pseudomonas aeruginosa | 27853 | 128 | >256 | >2 | Bacteriostatic |
| Klebsiella pneumoniae | 700603 | 64 | 256 | 4 | Bactericidal |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
Experimental Protocols
Preparation of Stock Solution
The accurate preparation of a stock solution is critical for reliable and reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, deionized water
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Solubility Testing (Recommended): Before preparing a high-concentration stock, it is advisable to determine the solubility of this compound in various solvents. Due to its carboxylic acid moiety, it may have limited solubility in neutral aqueous solutions. DMSO is a common solvent for novel compounds.
-
Calculation: Determine the mass of the compound required to prepare a stock solution of a desired concentration (e.g., 10 mg/mL).
-
Mass (mg) = Desired Concentration (mg/mL) x Final Volume (mL)
-
-
Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance.
-
Dissolution:
-
Transfer the weighed powder into a sterile conical tube.
-
Add a small volume of DMSO to dissolve the compound completely. Vortex thoroughly.
-
If a lower concentration of DMSO is desired in the final assay, a primary stock can be made in 100% DMSO and then diluted in sterile water or culture medium. Note that the compound may precipitate at higher aqueous concentrations.
-
-
Sterilization: Stock solutions in 100% DMSO do not typically require filter sterilization. If diluted in an aqueous solution, filter sterilize through a 0.22 µm syringe filter compatible with the solvent.
-
Aliquoting and Storage: Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
Materials:
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35-37°C)
-
Multichannel pipette
Protocol:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on an agar plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer (OD₆₀₀ of 0.08-0.13).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the this compound working solution (prepared from the stock solution in CAMHB at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours.
-
-
Data Interpretation:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
MIC plate from the previous assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips
-
Incubator (35-37°C)
Protocol:
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.
-
-
Plating:
-
Spread the aliquot onto a fresh MHA plate. Be sure to label each plate corresponding to the concentration of the well from which the aliquot was taken.
-
-
Incubation:
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
-
Data Interpretation:
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum. This is typically observed as no colony growth or the growth of only one or two colonies on the agar plate.
-
Visualizations
Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC).
References
- 1. researchgate.net [researchgate.net]
- 2. The antibacterial and anti-biofilm effects of novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Application of 1-Substituted-5-Oxopyrrolidine-3-Carboxylic Acid Derivatives in Cancer Cell Line Studies
Introduction
While specific research on 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid in cancer cell lines is not extensively documented in publicly available literature, the broader class of 5-oxopyrrolidine derivatives has emerged as a promising scaffold in the development of novel anticancer agents.[1][2] These compounds are being investigated for their potential to inhibit cancer cell proliferation, induce apoptosis, and overcome drug resistance.[3][4] This document provides an overview of the application of various 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives in cancer cell line studies, including their synthesis, biological activity, and the protocols used for their evaluation.
Mechanism of Action
The anticancer activity of 5-oxopyrrolidine derivatives is often attributed to their ability to interfere with various cellular processes critical for cancer cell survival and proliferation. While the precise mechanisms can vary depending on the specific substitutions on the pyrrolidine ring, some studies suggest that these compounds can induce apoptosis (programmed cell death) and disrupt cell movement in cancer cells.[3] The structural modifications on the 5-oxopyrrolidine core are crucial for their cytotoxic effects and selectivity against cancer cells.[1][5]
Caption: General mechanism of 5-oxopyrrolidine derivatives.
Application Notes
Anticancer Activity in Various Cell Lines
Derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated cytotoxic effects against a range of human cancer cell lines. The efficacy of these compounds is highly dependent on the nature of the substituent at the 1-position and modifications at the 3-position of the pyrrolidine ring. For instance, certain hydrazone derivatives have shown significant activity against triple-negative breast cancer (MDA-MB-231), prostate cancer (PPC1), and melanoma (A375) cell lines.[5]
Table 1: Summary of In Vitro Anticancer Activity of Selected 5-Oxopyrrolidine Derivatives
| Compound Class | Cancer Cell Line | Assay | Endpoint | Result | Reference |
| Hydrazone Derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | MDA-MB-231 (Breast) | MTT | IC50 | Varied activity | [5] |
| PPC1 (Prostate) | MTT | IC50 | Potent activity | [5] | |
| A375 (Melanoma) | MTT | IC50 | High potency | [5] | |
| 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid derivatives | A549 (Lung) | Not specified | Cell Viability | Potent inhibition | [1][2] |
| Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | IGR39 (Melanoma) | Not specified | EC50 | 2.5–20.2 µM | [4] |
| PPC-1 (Prostate) | Not specified | EC50 | 2.5–20.2 µM | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of the test compounds on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., A549, MDA-MB-231, PPC1, A375)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
1-Substituted-5-oxopyrrolidine-3-carboxylic acid derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell viability assay.
Wound Healing (Scratch) Assay
This protocol is used to assess the effect of the test compounds on cancer cell migration.[5]
Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound is monitored over time. The rate of wound closure is an indicator of cell migration.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
1-Substituted-5-oxopyrrolidine-3-carboxylic acid derivatives
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.
-
Creating the Wound: Create a scratch in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the cells with PBS to remove detached cells.
-
Compound Treatment: Add fresh medium containing the test compound at a non-toxic concentration (determined from the MTT assay). Include a vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the scratch at different time points. Calculate the percentage of wound closure.
Caption: Workflow for the wound healing (scratch) assay.
Disclaimer: The information provided in this document is based on published research on 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives and is intended for research purposes only. The specific compound this compound may have different biological activities. Researchers should conduct their own validation studies.
References
- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "Pyrrolidine Derivative Targets Actin Cytoskeleton in MCF-7 Breast Canc" by An Pham, Jeff Hansen et al. [scholarship.depauw.edu]
- 4. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic Acid for Development of Novel Neuroprotective and Anticonvulsant Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid belongs to the pyrrolidone class of molecules, which are recognized for their wide-ranging biological activities, including nootropic, neuroprotective, and anticonvulsant effects.[1] The parent scaffold, pyroglutamic acid, serves as a foundational structure for synthesizing derivatives with potential therapeutic applications, particularly as antagonists of excitatory amino acid receptors.[2][3] The core structure, featuring a lactam ring and a carboxylic acid group, presents prime opportunities for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. This application note details protocols for the derivatization of the carboxylic acid moiety to generate novel amide derivatives and outlines a primary bioassay for evaluating their anticonvulsant activity.
Derivatization Strategy: Amide Synthesis
The carboxylic acid group of this compound is a key site for derivatization. Amide coupling reactions are a robust and versatile method for introducing a wide array of chemical diversity. This is typically achieved through activation of the carboxylic acid, followed by nucleophilic attack by a primary or secondary amine. A common and effective method involves the use of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator such as N-hydroxysuccinimide (NHS).[4][5]
Experimental Protocols
Protocol 1: General Procedure for Amide Derivatization
This protocol describes a general method for the synthesis of amide derivatives from this compound using EDC/NHS coupling.
Materials:
-
This compound
-
Substituted amine (R-NH2)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)
Procedure:
-
Activation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or DMF.
-
Add N-hydroxysuccinimide (NHS) (1.1 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours to form the active NHS ester.
-
Coupling: To the activated ester solution, add the desired substituted amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) (1.5 eq).
-
Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated NaHCO3 solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Bioassay for Anticonvulsant Activity - Maximal Electroshock Seizure (MES) Test
The MES test is a widely used primary screening model for identifying compounds with potential anticonvulsant activity against generalized tonic-clonic seizures.[6][7]
Materials:
-
Male Swiss albino mice (20-25 g)
-
Test compounds (derivatives of this compound)
-
Vehicle (e.g., 0.9% saline with 5% Tween 80)
-
Positive control (e.g., Phenytoin, Valproic acid)[8]
-
Electroconvulsive shock apparatus with corneal electrodes
-
Anesthetic (optional, for ethical considerations if protocol allows)
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment. House them in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Dosing: Dissolve or suspend test compounds and the positive control in the vehicle. Administer the compounds intraperitoneally (i.p.) to groups of mice (n=6-8 per group) at various doses. Administer only the vehicle to the control group.
-
Test Timing: Conduct the seizure induction at the time of peak effect of the drug, typically 30-60 minutes after i.p. administration.
-
Seizure Induction: Apply a short electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observation: Immediately after the stimulus, observe the mice for the presence or absence of a tonic hind limb extension seizure. The absence of this phase is considered protection.
-
Data Analysis: Calculate the percentage of mice protected in each group. Determine the median effective dose (ED50), which is the dose that protects 50% of the animals from the tonic hind limb extension, using probit analysis.
Data Presentation
The anticonvulsant activity of newly synthesized derivatives can be summarized for comparative analysis. The table below presents hypothetical data for a series of amide derivatives, illustrating how results from the MES test would be tabulated.
| Compound ID | R-Group (Amide Substituent) | MES Test ED50 (mg/kg, i.p.) |
| Parent Acid | -OH | > 200 |
| DERIV-01 | -NH-CH₂-Ph | 85.5 |
| DERIV-02 | -NH-(4-Cl-Ph) | 62.1 |
| DERIV-03 | -NH-(4-F-Ph) | 71.3 |
| Phenytoin | (Positive Control) | 9.5 |
| Valproic Acid | (Positive Control) | 115.0[8] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for synthesis and screening of novel anticonvulsant agents.
Signaling Pathway Hypothesis
Derivatives of pyroglutamic acid may act as antagonists at non-NMDA glutamate receptors, thereby reducing excessive excitatory neurotransmission that can lead to seizures.[2] Racetam-like compounds, which share the pyrrolidone core, are known to modulate AMPA-type glutamate receptors.[9]
Caption: Hypothesized mechanism of action at the glutamatergic synapse.
References
- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protection by pyroglutamic acid and some of its newly synthesized derivatives against glutamate-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protection by pyroglutamic acid and some of its newly synthesized derivatives against glutamate-induced seizures in mice [iris.unife.it]
- 4. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Amino acid derivatives with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Racetam - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Testing the Analgesic Effects of Pyrrolidine Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preclinical evaluation of novel pyrrolidine compounds for their potential analgesic properties. The discovery of new pain therapeutics is crucial, given that current options like nonsteroidal anti-inflammatory drugs (NSAIDs) and opioids often have limitations in efficacy and can produce significant side effects.[1][2] A systematic approach to screening, from in vitro assays to in vivo animal models, is essential for identifying promising new candidates.[2]
Overview of Analgesic Screening
The typical workflow for discovering new analgesic drugs begins with identifying a molecular target, followed by screening extensive compound libraries in vitro. Promising candidates, or "hits," are then further characterized through more detailed secondary assays and preclinical animal models to assess their effectiveness and safety.[2]
In Vivo Screening Methods for Analgesia
Several well-established rodent models are utilized to assess the analgesic effects of novel compounds. These tests can be broadly categorized into those measuring responses to thermal stimuli and those measuring responses to chemical stimuli.
Thermal Nociception Models
Thermal nociception models are fundamental for evaluating the efficacy of centrally acting analgesics, such as opioids.[2][3] These tests measure the latency of an animal's response to a painful heat stimulus.
The hot plate test is a classic method for assessing sensitivity to thermal pain.[3][4] It measures the time it takes for an animal to react to a heated surface, which is considered a response integrated at the supraspinal level.[2][4]
Experimental Protocol: Hot Plate Test
-
Apparatus: A commercially available hot plate apparatus with a controlled surface temperature and a transparent restraining cylinder.[2]
-
Animals: Mice or rats are commonly used.[4]
-
Procedure:
-
Set the temperature of the hot plate to a constant temperature, typically between 50°C and 55°C.[5]
-
Gently place the animal on the hot plate and start a timer.[3]
-
Observe the animal for signs of nociception, such as licking of the paws or jumping.[3]
-
The time elapsed until the animal shows one of these responses is recorded as the reaction latency.[3]
-
A cut-off time (e.g., 30 or 60 seconds) is established to prevent tissue damage.[6][7]
-
-
Compound Administration: The test compound or a vehicle control is administered through the desired route (e.g., orally or intraperitoneally) at a predetermined time before the test.[2]
-
Data Analysis: An analgesic effect is indicated by a significant increase in the reaction latency after treatment compared to the baseline and the vehicle control group.[2] Results can be presented as the raw latency time or as the percentage of the Maximum Possible Effect (%MPE).[2]
The tail-flick test is another common method for assessing pain sensitivity, where the time it takes for an animal to move its tail away from a heat source is measured as an indicator of the peripheral pain response.[8][9]
Experimental Protocol: Tail-Flick Test
-
Apparatus: A tail-flick analgesia meter that provides a focused, radiant heat source and an automated timer.[2][8]
-
Animals: Mice or rats are typically used.[9]
-
Procedure:
-
The animal is gently restrained, often in a tube, with its tail exposed.[10]
-
The tail is positioned over the heat source.[2]
-
The heat source is activated, which also starts a timer.[2]
-
The timer stops automatically when the animal flicks its tail away from the heat.[2][8]
-
To prevent tissue damage, a maximum exposure time is set.[8]
-
-
Compound Administration: The test compound or vehicle is administered prior to the test.
-
Data Analysis: A statistically significant increase in the tail-flick latency in the treated group compared to the control group indicates an analgesic effect.
Chemical Nociception Model: Formalin Test
The formalin test is a robust model of nociception that is sensitive to various classes of analgesic drugs.[11] It involves injecting a dilute formalin solution into the animal's paw, which induces a biphasic pain response.[11][12]
-
Phase I (Early Phase): An initial period of intense pain behavior (licking and biting the injected paw) lasting for the first 5 minutes. This phase is thought to be due to the direct stimulation of nociceptors.[11]
-
Phase II (Late Phase): A later period of sustained pain behavior, typically occurring 20 to 30 minutes after the injection, which is associated with an inflammatory response.[11]
Experimental Protocol: Formalin Test
-
Apparatus: Observation chambers for the animals.
-
Procedure:
-
A small volume (e.g., 20-50 µL) of dilute formalin solution (typically 1-5%) is injected subcutaneously into the plantar surface of the animal's hind paw.[11][13]
-
The animal is then placed in an observation chamber.
-
The amount of time the animal spends licking or biting the injected paw is recorded during both Phase I and Phase II.[11]
-
-
Compound Administration: The test compound, a standard analgesic (like morphine or an NSAID), or a vehicle is administered before the formalin injection.[14]
-
Data Analysis: The analgesic effect is determined by a reduction in the time spent licking or biting the paw in either or both phases compared to the vehicle control group.[2] Centrally acting analgesics like morphine typically inhibit both phases, whereas NSAIDs are more effective in inhibiting Phase II.[2][11]
Data Presentation
Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison.
| Treatment Group | Dose (mg/kg) | N | Hot Plate Latency (s) (Mean ± SEM) | Tail-Flick Latency (s) (Mean ± SEM) | Formalin Test - Phase I (s) (Mean ± SEM) | Formalin Test - Phase II (s) (Mean ± SEM) |
| Vehicle Control | - | 8 | 8.5 ± 0.7 | 3.2 ± 0.3 | 45.1 ± 3.8 | 150.6 ± 12.5 |
| Pyrrolidine Cmpd A | 10 | 8 | 12.3 ± 1.1 | 4.8 ± 0.5 | 30.2 ± 2.9 | 85.4 ± 9.1 |
| Pyrrolidine Cmpd A | 30 | 8 | 18.7 ± 1.5 | 6.9 ± 0.8 | 22.5 ± 2.1 | 50.1 ± 6.7 |
| Morphine | 10 | 8 | 25.4 ± 2.0 | 9.8 ± 1.0 | 15.3 ± 1.8 | 35.8 ± 5.2*** |
| Indomethacin | 10 | 8 | 9.1 ± 0.8 | 3.5 ± 0.4 | 42.5 ± 4.1 | 70.3 ± 8.5** |
| p < 0.05, **p < 0.01, **p < 0.001 compared to Vehicle Control |
Potential Signaling Pathways for Pyrrolidine Compounds
Understanding the molecular mechanisms of pain is essential for targeted drug development. Pyrrolidine-containing compounds have been shown to interact with various targets involved in pain signaling.
Opioid Receptors
Activation of opioid receptors, particularly the µ-opioid receptor (MOR), is a well-established mechanism for producing profound analgesia.[3] Opioid receptor activation leads to the inhibition of neurotransmitter release and hyperpolarization of neurons, which dampens the transmission of pain signals.[15]
Transient Receptor Potential (TRP) Channels
TRP channels, such as TRPV1, are crucial in sensing noxious stimuli like heat and certain chemicals.[1] Tissue injury and inflammation can increase the expression and function of TRPV1, leading to heightened pain sensitivity.[1] Therefore, antagonists of TRPV1 are actively being investigated as potential analgesics.[1]
Visualizations
Experimental Workflow for Analgesic Screening
Caption: Workflow for in vivo screening of pyrrolidine compounds for analgesic activity.
Simplified Opioid Receptor Signaling Pathway
Caption: Simplified signaling cascade following activation of μ-opioid receptors.
TRPV1 Signaling in Nociception
Caption: Role of TRPV1 channels in pain signaling and potential antagonism.
References
- 1. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Hot plate test - Wikipedia [en.wikipedia.org]
- 4. Hot plate test [panlab.com]
- 5. dovepress.com [dovepress.com]
- 6. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 7. tandfonline.com [tandfonline.com]
- 8. web.mousephenotype.org [web.mousephenotype.org]
- 9. Tail flick test - Wikipedia [en.wikipedia.org]
- 10. diacomp.org [diacomp.org]
- 11. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. farm.ucl.ac.be [farm.ucl.ac.be]
- 14. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analgesic Peptides: From Natural Diversity to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing the cell viability of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid derivatives and related compounds. While specific data for this exact chemical series is not extensively available in public literature, this guide leverages data from structurally similar 5-oxopyrrolidine-3-carboxylic acid derivatives to provide a framework for experimental design and execution. The protocols outlined are widely applicable for screening novel chemical entities for their cytotoxic potential.
Introduction
1-substituted 5-oxopyrrolidine-3-carboxylic acid and its derivatives are recognized as important components in many biologically active molecules.[1] The evaluation of the cytotoxic effects of novel derivatives, such as those containing the 1-isobutyl moiety, is a critical step in drug discovery, particularly in the field of oncology. Cell viability assays are fundamental tools used to measure the in vitro cytotoxic or cytostatic effects of chemical compounds on cell lines.[2] These assays help in determining key parameters like the half-maximal inhibitory concentration (IC50), which is crucial for structure-activity relationship (SAR) studies.[3]
This document details the protocols for two commonly employed assays: the MTT assay for assessing metabolic activity as an indicator of cell viability, and the Annexin V/PI assay for the detection of apoptosis.
Data Presentation: Cytotoxicity of Structurally Related Pyrrolidine Derivatives
The following tables summarize the cytotoxic activity of various 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives against several human cancer cell lines, as determined by the MTT assay. This data can serve as a reference for designing experiments and interpreting results for novel derivatives.
Table 1: Cytotoxic Activity of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives [1]
| Compound | Cell Line | IC50 (µM) |
| Hydrazone 9f | PPC-1 (Prostate Adenocarcinoma) | 10.1 ± 1.2 |
| A375 (Melanoma) | 12.3 ± 1.5 | |
| Compound 9e | A375 (Melanoma) | 15.8 ± 1.9 |
| Compound 7b | A375 (Melanoma) | 20.4 ± 2.5 |
| Compound 9c | A375 (Melanoma) | 22.1 ± 2.7 |
| Compound 10 | A375 (Melanoma) | 25.6 ± 3.1 |
Table 2: Cell Viability of 5-Oxopyrrolidine Derivatives (100 µM) on A549 Human Lung Adenocarcinoma Cells [4]
| Compound | % Cell Viability |
| Compound 18 | ~20% |
| Compound 19 | ~25% |
| Compound 20 | ~30% |
| Compound 21 | ~40% |
| Compound 22 | ~55% |
Table 3: Cytotoxic Activity of Pyrrolidinyl-Spirooxindole Derivatives [3]
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) |
| 5l | 3.4 | 8.45 |
| 5o | 4.12 | 4.32 |
| 5g | 2.8 | > 20 |
| Erlotinib (Control) | 2.14 | 3.25 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Selected cancer cell line(s)
-
Complete growth medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Test compound (this compound derivative)
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates, sterile
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture the selected cancer cell line in appropriate flasks with complete growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Upon reaching 80-90% confluency, detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[5]
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a high-concentration stock solution of the test compound in sterile DMSO (e.g., 10 mM).
-
Perform serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[5]
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of more than 650 nm can be used to correct for background absorbance.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and is used to detect exposed PS.[8][9] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the membranes of late apoptotic and necrotic cells.[8]
Materials:
-
Treated and control cells
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, and 2.5 mM CaCl2)[9]
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Induce apoptosis in the target cells by treating them with the this compound derivative for the desired time. Include untreated cells as a negative control.
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells once with cold PBS and centrifuge.[9]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[9]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1-2 µL of PI staining solution.[7]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the stained cells by flow cytometry as soon as possible.
-
The cell populations can be identified as follows:
-
Annexin V-negative and PI-negative: Viable cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells
-
-
Visualizations
Caption: Workflow for MTT-based cell viability assay.
Caption: Workflow for Annexin V/PI apoptosis assay.
Caption: Cellular states identified by Annexin V/PI staining.
References
- 1. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. kumc.edu [kumc.edu]
Application Notes and Protocols for Chiral Separation of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid is a key chiral intermediate in the synthesis of Levetiracetam, an important antiepileptic drug. The therapeutic efficacy of Levetiracetam is enantiomer-specific, with the (S)-enantiomer being the active pharmaceutical ingredient (API). Consequently, the effective chiral separation of its precursors is a critical step in the manufacturing process to ensure the enantiomeric purity of the final drug product. This document provides detailed application notes and protocols for the primary techniques employed in the chiral separation of this compound enantiomers: High-Performance Liquid Chromatography (HPLC) and Diastereomeric Salt Crystallization.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the analytical and preparative separation of enantiomers.[1][2] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Protocol 1: Normal-Phase Chiral HPLC
This protocol is based on methodologies developed for similar chiral carboxylic acids and Levetiracetam itself.
Objective: To achieve baseline separation of the (R)- and (S)-enantiomers of this compound.
Materials and Instrumentation:
-
HPLC system with UV detector
-
Chiral Stationary Phase: Cellulose-based column, such as CHIRALCEL® OJ-H (4.6 x 250 mm, 5 µm)[3]
-
Mobile Phase: n-Hexane and Isopropyl alcohol (IPA)
-
Acidic Modifier: Trifluoroacetic acid (TFA)
-
Sample Solvent: Anhydrous ethanol[3]
-
Racemic this compound standard
-
Enantiomerically pure standards (if available)
Experimental Procedure:
-
Sample Preparation: Prepare a solution of the racemic this compound in anhydrous ethanol at a concentration of 0.1-0.5 mg/mL.[3]
-
Chromatographic Conditions:
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should be resolved into two distinct peaks.
-
Peak Identification: If pure enantiomer standards are available, inject each to identify the corresponding peaks.
Data Presentation:
| Parameter | Value |
| Column | CHIRALCEL® OJ-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane:IPA (90:10 v/v) + 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Temperature | Room Temperature |
| Detection | UV, 210 nm |
| Retention Time (Enantiomer 1) | tR1 (min) |
| Retention Time (Enantiomer 2) | tR2 (min) |
| Resolution (Rs) | > 1.5 |
Note: Retention times are placeholder values and will need to be determined experimentally.
Protocol 2: Reversed-Phase Chiral HPLC
Reversed-phase HPLC offers an alternative to normal-phase, often using more environmentally friendly solvents.
Objective: To separate the enantiomers using a protein-based chiral stationary phase.
Materials and Instrumentation:
-
HPLC system with UV detector
-
Chiral Stationary Phase: α1-acid glycoprotein (AGP) column (150 x 4.0 mm, 5 µm)[4]
-
Mobile Phase: Phosphate buffer
-
Sample Solvent: Mobile phase
-
Racemic this compound standard
Experimental Procedure:
-
Sample Preparation: Dissolve the racemic compound in the mobile phase to a suitable concentration (e.g., 10 µg/mL).
-
Chromatographic Conditions:
-
Analysis: Inject the sample and monitor the separation.
Data Presentation:
| Parameter | Value |
| Column | Chiral-AGP (150 x 4.0 mm, 5 µm) |
| Mobile Phase | Phosphate Buffer (pH 7.0) |
| Flow Rate | 0.7 mL/min |
| Temperature | 25 °C |
| Detection | UV, 210 nm |
| Retention Time (Enantiomer 1) | < 5 min |
| Retention Time (Enantiomer 2) | < 5 min |
| Resolution (Rs) | > 1.5 |
Note: This method is noted for its rapid analysis time.[4]
Diastereomeric Salt Crystallization
This classical resolution technique involves reacting the racemic carboxylic acid with a chiral base to form diastereomeric salts.[5] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[6]
Protocol 3: Diastereomeric Salt Crystallization
Objective: To selectively crystallize one diastereomeric salt of this compound.
Materials:
-
Racemic this compound
-
Chiral Resolving Agent (e.g., (S)-(-)-1-Phenylethylamine, (R)-(+)-α-methylbenzylamine, or other chiral amines)[7]
-
Solvent (e.g., Ethanol, Isopropanol, Acetone, or a mixture with water)
-
Acid (e.g., HCl) and Base (e.g., NaOH) for salt breaking
-
Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)
-
Glassware for crystallization and filtration
Experimental Procedure:
-
Salt Formation:
-
Dissolve the racemic this compound in a suitable solvent and heat to a gentle reflux.
-
In a separate flask, dissolve 0.5 molar equivalents of the chiral resolving agent in the same solvent.[7]
-
Slowly add the resolving agent solution to the carboxylic acid solution.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath may be necessary to induce crystallization.
-
If crystallization does not occur, try adding a seed crystal of the desired diastereomeric salt or slowly adding a non-polar co-solvent.
-
-
Isolation:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
-
Enantiomeric Enrichment Analysis:
-
Analyze the crystalline material by chiral HPLC (using one of the protocols above) to determine the diastereomeric excess and, consequently, the enantiomeric excess of the carboxylic acid.
-
-
Salt Breaking:
-
Suspend the isolated diastereomeric salt in water.
-
Acidify the solution with HCl to a pH of approximately 1-2.
-
Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the resolved enantiomer.
-
The chiral resolving agent can be recovered from the aqueous layer by basification and extraction.
-
Data Presentation:
| Parameter | Observation/Value |
| Resolving Agent | (e.g., (S)-(-)-1-Phenylethylamine) |
| Solvent | (e.g., Ethanol) |
| Molar Equivalents of Agent | 0.5 |
| Crystallization Temperature | (e.g., 0-5 °C) |
| Yield of Diastereomeric Salt | % |
| Diastereomeric Excess (d.e.) | % |
| Enantiomeric Excess (e.e.) of Carboxylic Acid | % |
Experimental Workflows and Logical Relationships
Caption: Workflow for Chiral HPLC Separation.
Caption: Workflow for Diastereomeric Salt Crystallization.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. CN101532996A - Method for analyzing and separating levetiracetam by using HPLC method - Google Patents [patents.google.com]
- 4. eprints.lums.ac.ir [eprints.lums.ac.ir]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. onyxipca.com [onyxipca.com]
Troubleshooting & Optimization
optimizing reaction conditions for 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid synthesis
Technical Support Center: Synthesis of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of this compound, a key intermediate in various research and development applications.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and straightforward synthesis involves the reaction of itaconic acid with isobutylamine. This reaction is typically a Michael addition followed by an intramolecular amidation to form the pyrrolidone ring. The reaction can be carried out by refluxing the reactants in a suitable solvent, such as water or p-xylene.[1][2][3][4]
Q2: What are the typical starting materials and reagents required?
A2: The primary starting materials are itaconic acid and isobutylamine. Depending on the chosen protocol, a solvent such as water or p-xylene may be required. For purification, common solvents for recrystallization or chromatography will be necessary.
Q3: What is the expected yield for this synthesis?
A3: Yields can vary significantly based on the reaction conditions and purification methods. While specific yields for this compound are not extensively reported in the provided literature, similar syntheses of 1-substituted-5-oxopyrrolidine-3-carboxylic acids report yields ranging from moderate to high (e.g., 96% for a similar reaction using N-(4-aminophenyl)acetamide).[3] Optimization of reaction parameters is crucial for maximizing the yield.
Q4: How can the purity of the final product be assessed?
A4: The purity of this compound can be determined using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and melting point analysis. Chromatographic methods like Thin Layer Chromatography (TLC) can be used to monitor the reaction progress and assess the presence of impurities.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 2. Suboptimal stoichiometry: The molar ratio of itaconic acid to isobutylamine may not be optimal. 3. Degradation of starting materials or product: Prolonged exposure to high temperatures could lead to degradation. 4. Inefficient purification: Product may be lost during workup and purification steps. | 1. Optimize reaction conditions: Increase the reaction time and/or temperature incrementally while monitoring the reaction progress using TLC. Consider using a higher boiling point solvent if necessary. 2. Adjust stoichiometry: Experiment with slightly different molar ratios of the reactants. A slight excess of the amine is sometimes used. 3. Control reaction temperature: Use a temperature-controlled heating mantle and avoid excessive heating. 4. Refine purification technique: If using recrystallization, ensure the correct solvent system is used and allow for slow cooling to maximize crystal formation. If using column chromatography, select an appropriate stationary and mobile phase to ensure good separation. |
| Presence of Impurities in the Final Product | 1. Unreacted starting materials: The reaction did not go to completion. 2. Byproduct formation: Side reactions may be occurring. A potential byproduct is the isomeric 1-isobutyl-2-oxopyrrolidine-4-carboxylic acid. 3. Solvent residue: Incomplete removal of the reaction or purification solvents. | 1. Extend reaction time or increase temperature: As mentioned above, ensure the reaction goes to completion. 2. Optimize reaction conditions: Lowering the reaction temperature might reduce the formation of certain byproducts. Purification via column chromatography can help separate isomers. 3. Thorough drying: Dry the final product under vacuum for a sufficient amount of time to remove all residual solvents. |
| Difficulty in Product Isolation/Purification | 1. Product is an oil or does not crystallize: The product may be impure, or the incorrect recrystallization solvent is being used. 2. Poor separation on TLC/column chromatography: The chosen solvent system may not be suitable for separating the product from impurities. | 1. Purify further: If the product is an oil, try to purify it using column chromatography first. For recrystallization, perform a solvent screen to find a suitable solvent or solvent mixture in which the product is soluble at high temperatures and insoluble at low temperatures. 2. Optimize chromatography conditions: Systematically vary the polarity of the mobile phase for TLC to find the optimal separation. This optimized solvent system can then be used for column chromatography. |
Experimental Protocols
While a specific protocol for this compound is not detailed in the provided search results, a general procedure can be adapted from the synthesis of similar compounds.[1][3]
General Procedure for the Synthesis of 1-Substituted-5-oxopyrrolidine-3-carboxylic Acids:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve itaconic acid in a suitable solvent (e.g., water).
-
Addition of Amine: Add isobutylamine to the solution. The molar ratio of itaconic acid to isobutylamine is typically around 1:1 to 1:1.2.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 4-12 hours).[1][3] The progress of the reaction should be monitored by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The method for product isolation will depend on its physical state.
-
If a solid precipitates, it can be collected by filtration, washed with a cold solvent, and dried.
-
If the product remains in solution, the solvent can be removed under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
The troubleshooting logic for low product yield can be visualized as follows:
Caption: Troubleshooting guide for low product yield in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity [mdpi.com]
- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
troubleshooting purification of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid by chromatography
Technical Support Center: 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid
Welcome to the technical support center for the chromatographic purification of this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standard protocols to assist researchers, scientists, and drug development professionals in achieving successful purification.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound using silica gel chromatography?
A1: The primary challenges stem from the compound's polarity and its carboxylic acid functional group. The polar nature requires a relatively polar mobile phase for elution. The carboxylic acid can interact strongly with the slightly acidic silanol groups on the silica surface, leading to issues like peak tailing (streaking), poor resolution, or even irreversible adsorption to the column.[1][2]
Q2: What is the best starting point for developing a mobile phase for this compound?
A2: A good starting point for normal-phase Thin Layer Chromatography (TLC) is a mixture of a non-polar solvent like Hexane or Dichloromethane (DCM) and a polar solvent like Ethyl Acetate (EtOAc) or Methanol (MeOH). Begin with a system like 70:30 EtOAc:Hexane and adjust the polarity as needed. Crucially, due to the carboxylic acid, add about 0.5-1% of acetic acid or formic acid to the mobile phase to ensure the compound remains protonated and elutes cleanly.[2][3]
Q3: Can I use reversed-phase chromatography for this purification?
A3: Yes, reversed-phase (RP) HPLC is an excellent alternative, especially for polar compounds.[4][5] A typical stationary phase would be C18. The mobile phase would consist of water and an organic modifier like acetonitrile (MeCN) or methanol (MeOH).[4] It is also recommended to add an acidifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase to improve peak shape.
Q4: My compound appears to be degrading on the silica gel column. What can I do?
A4: Compound degradation on silica can occur if the molecule is sensitive to acid.[6] First, confirm this by performing a 2D TLC test.[2] If degradation is confirmed, you can try deactivating the silica gel by pre-treating it with a base like triethylamine. Alternatively, switch to a different stationary phase such as neutral alumina, florisil, or use reversed-phase chromatography.[6]
Q5: How can I make my compound less polar to simplify purification?
A5: Derivatization is a common strategy. You can convert the carboxylic acid to its methyl or ethyl ester.[3] Esters are significantly less polar and generally behave much better during silica gel chromatography. After purification, the ester can be hydrolyzed back to the parent carboxylic acid.[3]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Severe streaking/tailing on TLC or column. | The carboxylic acid is interacting with the silica gel stationary phase via both its protonated and deprotonated (carboxylate) forms.[2][3] | Add 0.5-1% of a volatile acid (e.g., acetic acid, formic acid) to your mobile phase. This suppresses the deprotonation of your compound, making it elute as a single, less polar species.[3] |
| Compound does not elute from the column. | 1. The mobile phase is not polar enough. 2. The compound has irreversibly adsorbed to the silica gel. 3. The compound may have decomposed on the column.[6] | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in your DCM/MeOH mixture). 2. Perform a "methanol purge" by flushing the column with 100% methanol to elute highly polar substances.[2] 3. Consider using reversed-phase chromatography or a less acidic stationary phase like alumina.[6] |
| Poor separation from impurities. | 1. The mobile phase composition is not optimized. 2. The column was overloaded with the crude sample. | 1. Re-optimize the mobile phase using TLC. Test different solvent systems (e.g., switch from EtOAc/Hexane to DCM/MeOH). 2. Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight). |
| All compounds elute together at the solvent front. | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For example, if using 80:20 EtOAc:Hexane, try 50:50 EtOAc:Hexane. |
| Fractions are mixed despite good separation on TLC. | 1. The column was packed improperly, leading to channeling. 2. The sample was loaded unevenly or in a solvent that was too strong. 3. The flow rate was too high. | 1. Ensure the column is packed homogeneously without air bubbles.[1] 2. Load the sample dissolved in a minimal amount of a low-polarity solvent. 3. Reduce the pressure or flow rate to allow for proper equilibration between the mobile and stationary phases. |
Experimental Protocol: Flash Column Chromatography
This protocol provides a general methodology for the purification of this compound on a gram scale.
1. Mobile Phase Selection:
-
Using TLC, identify a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for the target compound.
-
A good starting system is Dichloromethane:Methanol (95:5) with 0.5% Acetic Acid.
-
Adjust the ratio as needed; more methanol will increase the polarity and lower the Rf.
2. Column Preparation:
-
Select an appropriate size glass column. For 1 gram of crude material, use approximately 30-50 grams of silica gel.
-
Place a small plug of cotton or glass wool at the bottom of the column.[1]
-
Add a layer of sand (~1 cm).
-
Prepare a slurry of the silica gel in the initial, least polar mobile phase you plan to use.[1]
-
Pour the slurry into the column, open the stopcock to drain some solvent, and gently tap the column to ensure even packing. Avoid air bubbles.[1]
-
Add another layer of sand (~1 cm) on top of the packed silica bed.
3. Sample Loading:
-
Dissolve the crude material in a minimal amount of the mobile phase or a less polar solvent (e.g., DCM).
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel ("dry loading"). Evaporate the solvent and carefully add the resulting free-flowing powder to the top of the column.
4. Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Begin collecting fractions in test tubes.
-
If using a gradient elution, start with the least polar solvent mixture and gradually increase the polarity over time.
5. Analysis:
-
Monitor the elution process by spotting collected fractions on a TLC plate.
-
Combine the fractions that contain the pure product.
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified compound.
Visualization of Troubleshooting Workflow
References
Technical Support Center: Identifying Impuriies in 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid via NMR
Welcome to the technical support center for the analysis of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to assist in the identification of impurities using Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the NMR analysis of this compound and its impurities.
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
Q2: My ¹H NMR spectrum shows unexpected peaks. What could they be?
Unexpected peaks in your ¹H NMR spectrum are likely due to impurities from the synthesis process or common laboratory contaminants. Here are some likely culprits:
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Unreacted Starting Materials: The most common impurities are residual starting materials from the synthesis, which is typically a reaction between isobutylamine and itaconic acid.
-
Residual Solvents: Solvents used during the reaction or purification process are a frequent source of contamination.
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Diastereomers: The formation of the pyrrolidone ring can result in diastereomers, which will have slightly different chemical shifts.
-
Side Products: Unintended reactions can lead to the formation of byproducts.
Refer to the data table below for the characteristic chemical shifts of these potential impurities.
Q3: The integration of my peaks in the ¹H NMR spectrum does not match the expected proton ratios. What does this indicate?
If the integration values are not consistent with the molecular structure of this compound, it strongly suggests the presence of impurities. By comparing the integration of impurity peaks to a known peak of your target compound, you can quantify the amount of each impurity.
Q4: I am observing broad peaks in my NMR spectrum. What could be the cause?
Broadening of NMR signals can be attributed to several factors:
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Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is recommended.
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Sample Concentration: Highly concentrated samples can lead to increased viscosity and peak broadening. Diluting your sample may improve resolution.
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Presence of Paramagnetic Species: Even trace amounts of paramagnetic metals can cause significant line broadening.
-
Chemical Exchange: Protons involved in chemical exchange, such as the carboxylic acid proton and the N-H proton of any residual amine, can appear as broad signals. Adding a drop of D₂O to your NMR tube will cause the exchangeable protons to be replaced by deuterium, leading to the disappearance of these signals.
Q5: How can I confirm the presence of unreacted itaconic acid?
Itaconic acid has characteristic signals for its vinyl protons around 5.8 and 6.3 ppm. These are in a region of the ¹H NMR spectrum where the target compound is not expected to have signals. The presence of peaks in this area is a strong indicator of residual itaconic acid.
Data Presentation
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound and its potential impurities. These values are approximate and can vary depending on the solvent and concentration.
| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound (Predicted) | Isobutyl CH₂-N | ~3.0 - 3.2 (d) | ~50 - 55 |
| Isobutyl CH | ~1.8 - 2.0 (m) | ~27 - 30 | |
| Isobutyl CH₃ | ~0.8 - 1.0 (d) | ~19 - 21 | |
| Pyrrolidine CH₂ (C4) | ~2.5 - 2.7 (m) | ~35 - 40 | |
| Pyrrolidine CH (C3) | ~3.2 - 3.4 (m) | ~40 - 45 | |
| Pyrrolidine CH₂ (C2) | ~3.5 - 3.7 (m) | ~50 - 55 | |
| Carboxylic Acid OH | ~10 - 12 (br s) | - | |
| Pyrrolidone C=O (C5) | - | ~175 - 180 | |
| Carboxylic Acid C=O | - | ~170 - 175 | |
| Itaconic Acid (Impurity) | =CH₂ | ~5.8, ~6.3 (s) | ~128, ~135 |
| -CH₂- | ~3.3 (s) | ~38 | |
| COOH | ~12 - 13 (br s) | ~170, ~175 | |
| Isobutylamine (Impurity) | -CH₂-N | ~2.5 (d) | ~50 |
| -CH- | ~1.6 (m) | ~29 | |
| -CH₃ | ~0.9 (d) | ~21 | |
| NH₂ | ~1.1 (br s) | - |
Experimental Protocols
Sample Preparation for NMR Analysis
-
Dissolve the Sample: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.
-
Internal Standard: For quantitative analysis, add a known amount of an internal standard with a signal that does not overlap with the analyte or impurity signals.
-
Solubilization: Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication. If solids persist, filter the solution to prevent issues with spectrometer shimming.
-
D₂O Exchange (Optional): To identify exchangeable protons (e.g., -OH, -NH), acquire a spectrum, then add one drop of D₂O, shake the tube, and re-acquire the spectrum. The signals from exchangeable protons will disappear or decrease in intensity.
Mandatory Visualization
The following diagram illustrates the general workflow for identifying impurities in a pharmaceutical sample using NMR spectroscopy.
Caption: Workflow for NMR-based Impurity Identification.
Technical Support Center: Synthesis of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the direct condensation of itaconic acid with isobutylamine. This reaction, an aza-Michael addition followed by cyclization, can be performed under various conditions, including heating in water or under solvent-free conditions.[1][2][3][4]
Q2: What are the typical yields for the synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acids?
Yields can vary significantly based on the specific amine and reaction conditions. Reported yields for analogous compounds range from 70% to as high as 96%.[2][4] For example, the synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid in water at reflux reportedly achieves a 96% yield.[2] The reaction of itaconic acid with cyclohexylamine at 200°C yielded 70% of the desired product.[4]
Q3: How can I monitor the progress of the reaction?
The reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of dichloromethane and methanol (e.g., 95:5 v/v) with a small amount of formic acid.[5] The disappearance of the starting materials (itaconic acid and isobutylamine) and the appearance of the product spot would indicate the progression of the reaction.
Q4: What are the critical parameters that influence the reaction yield?
Several factors can impact the yield:
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Temperature: The reaction typically requires elevated temperatures, either at the reflux temperature of the solvent (e.g., water) or higher for solvent-free conditions (140-200°C).[1][2][4]
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Reaction Time: Reaction times can range from a few hours to over 12 hours, depending on the temperature and reactants.[2][3]
-
Solvent: While the reaction can be run solvent-free, water is a common solvent.[2][3] The choice of solvent can affect reaction rates and solubility of reactants and products.
-
Purity of Reactants: Using high-purity itaconic acid and isobutylamine is crucial to minimize side reactions and impurities.
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Water Removal: In some related syntheses, the removal of water formed during intermediate imine formation has been shown to improve yields, for example, by using anhydrous MgSO4.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Insufficient reaction temperature or time.- Impure starting materials. | - Ensure the reaction is heated to the target temperature (e.g., reflux for aqueous reactions, or 140-200°C for solvent-free).- Extend the reaction time and monitor by TLC.- Verify the purity of itaconic acid and isobutylamine. |
| Low Yield | - Incomplete reaction.- Product loss during workup and purification.- Side reactions. | - Monitor the reaction by TLC until the starting materials are consumed.- Optimize the recrystallization solvent and procedure to minimize product loss.- Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. |
| Product is an oil or difficult to crystallize | - Presence of impurities.- Residual solvent. | - Purify the crude product by column chromatography before crystallization.- Ensure the product is thoroughly dried under vacuum.- Try different recrystallization solvents or solvent systems (e.g., methanol/diethyl ether, ethanol/water).[4] |
| Multiple spots on TLC of the crude product | - Incomplete reaction (starting materials present).- Formation of side products. | - If starting materials are present, continue the reaction.- Purify the crude product using column chromatography to isolate the desired compound. |
Experimental Protocols
Protocol 1: Synthesis in Water
This protocol is adapted from the synthesis of similar 1-substituted-5-oxopyrrolidine-3-carboxylic acids.[2][3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add itaconic acid (1.0 eq), isobutylamine (1.0 eq), and water.
-
Reaction: Heat the mixture to reflux and maintain for 12 hours.
-
Workup:
-
Purification: Recrystallize the crude product from a suitable solvent such as a methanol/diethyl ether mixture.[4]
Protocol 2: Solvent-Free Synthesis
This protocol is based on high-temperature condensation methods.[4]
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Reaction Setup: In a flask equipped with a reflux condenser, mix itaconic acid (1.0 eq) and isobutylamine (1.0 eq).
-
Reaction: Heat the mixture to 150-200°C for 30 minutes to 2 hours.
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Workup:
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Cool the molten mass to room temperature.
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Add water to the solidified mass and chill in an ice bath.
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Dissolve the mixture in an aqueous sodium hydroxide solution.
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Filter the solution to remove any insoluble impurities.
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Acidify the filtrate with dilute hydrochloric acid to precipitate the product.
-
-
Purification: Collect the precipitate by filtration and recrystallize from a suitable solvent.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of various 1-substituted-5-oxopyrrolidine-3-carboxylic acids, which can serve as a reference for optimizing the synthesis of the isobutyl derivative.
| N-Substituent | Amine | Reaction Conditions | Yield (%) | Reference |
| 4-Acetamidophenyl | N-(4-aminophenyl)acetamide | Water, Reflux, 12h | 96% | [2] |
| 2-Hydroxy-5-methylphenyl | 2-Amino-4-methylphenol | Water, Reflux, 2h | 88% | [3][6] |
| Cyclohexyl | Cyclohexylamine | Solvent-free, 200°C, 30 min | 70% | [4] |
| Various aromatic/heterocyclic | Various amines | Solvent-free or Acetic Acid, 140-165°C | Not specified | [1] |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical guide for troubleshooting low yield issues in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Crystallization of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the crystallization of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general characteristics of this compound that might influence its crystallization?
A1: this compound is a derivative of pyroglutamic acid. Its structure, featuring a polar lactam ring, a carboxylic acid group capable of hydrogen bonding, and a nonpolar isobutyl group, results in a moderate polarity. This amphiphilic nature can present challenges in selecting an appropriate crystallization solvent. The presence of both hydrogen bond donors and acceptors suggests that solvents capable of hydrogen bonding may be suitable.
Q2: I am not getting any crystals to form. What are the common reasons for crystallization failure?
A2: Failure to form crystals can stem from several factors:
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High solubility: The compound may be too soluble in the chosen solvent, preventing the formation of a supersaturated solution upon cooling.
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Insufficient purity: Impurities can inhibit nucleation and crystal growth.
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Inappropriate solvent: The solvent may not be suitable for inducing crystallization of this specific compound.
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Suboptimal concentration: The concentration of the compound in the solution may be too low.
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Cooling rate: The solution might be cooled too rapidly, which can prevent the formation of ordered crystal lattices.
Q3: My compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This often happens when the solution becomes supersaturated at a temperature above the melting point of the solute (or a melting point depression caused by impurities). To address this, you can:
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Use more solvent: This will lower the saturation temperature.
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Cool the solution more slowly: This allows crystals to form at a higher temperature.
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Add a seed crystal: This can induce crystallization at a temperature where the compound is still solid.
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Change the solvent system: A solvent with a lower boiling point or a different polarity might be more effective.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | 1. Solution is not supersaturated. 2. Presence of impurities inhibiting nucleation. | 1. Evaporate some of the solvent to increase the concentration. 2. Try scratching the inside of the flask with a glass rod at the meniscus. 3. Add a seed crystal of the pure compound. 4. If impurities are suspected, consider a pre-purification step like column chromatography. 5. Try a different solvent or a solvent/anti-solvent system. |
| "Oiling out" occurs. | 1. The compound's melting point is lower than the temperature of supersaturation. 2. High concentration of impurities. | 1. Add more of the primary solvent to keep the compound dissolved at a lower temperature. 2. Cool the solution at a much slower rate. 3. Use a seed crystal to induce crystallization at a higher temperature. 4. Consider using a solvent with a lower boiling point. |
| Crystals form too quickly. | The compound is poorly soluble in the cold solvent, leading to rapid precipitation. | 1. Re-dissolve the solid by heating and add a small amount of additional solvent. 2. Allow the solution to cool more slowly (e.g., by insulating the flask). |
| Low yield of crystals. | 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration. | 1. Use the minimum amount of hot solvent necessary for dissolution. 2. Cool the crystallization mixture in an ice bath to minimize solubility. 3. Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel. |
| Crystals are discolored or appear impure. | Impurities are co-crystallizing with the product. | 1. Perform a hot filtration step with activated carbon to remove colored impurities. 2. A second recrystallization may be necessary. |
Experimental Protocols
Note: The following protocols are based on general procedures for the crystallization of substituted pyrrolidinone carboxylic acids and may require optimization for this compound.
Protocol 1: Single Solvent Recrystallization
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Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. Based on the structure, suitable starting points include water, ethanol, isopropanol, ethyl acetate, or toluene.
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Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the solvent in small portions until a clear, saturated solution is obtained at the boiling point.
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Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, then reheat to boiling for a few minutes.
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Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and allow them to air dry or dry in a vacuum oven.
Protocol 2: Solvent/Anti-Solvent Recrystallization
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Solvent Selection: Choose a "solvent" in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible. A potential system could be dissolving the compound in a minimal amount of a polar solvent like ethanol and using a non-polar anti-solvent like hexane.
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Dissolution: Dissolve the crude product in the minimum amount of the "solvent" at room temperature or with gentle heating.
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Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise to the stirred solution until it becomes slightly turbid (cloudy).
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Inducing Crystallization: If the solution is turbid, gently warm it until it becomes clear again. Then, allow the solution to cool slowly to room temperature.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry.
Data Presentation
Table 1: Solubility of a Representative 1-Alkyl-5-oxopyrrolidine-3-carboxylic Acid in Various Solvents at 25 °C (Qualitative)
| Solvent | Solubility |
| Water | Sparingly Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Isopropanol | Moderately Soluble |
| Ethyl Acetate | Moderately Soluble |
| Acetone | Soluble |
| Dichloromethane | Sparingly Soluble |
| Toluene | Sparingly Soluble |
| Hexane | Insoluble |
Note: This data is illustrative for a related compound and should be experimentally verified for this compound.
Table 2: Hypothetical Crystallization Yield and Purity from Different Solvents
| Solvent System | Yield (%) | Purity (%) |
| Isopropanol | 75 | 98.5 |
| Ethyl Acetate | 82 | 99.1 |
| Ethanol/Water (9:1) | 88 | 99.5 |
| Acetone/Hexane | 85 | 99.2 |
Note: This data is hypothetical and intended for comparative purposes. Actual results will depend on experimental conditions.
Visualizations
Caption: Troubleshooting workflow for crystallization.
Caption: Logic for selecting a suitable crystallization solvent.
stability issues of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid in aqueous solutions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid in aqueous solutions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in an aqueous solution?
The principal stability issue is the hydrolysis of the internal amide bond (the lactam ring) of the 5-oxopyrrolidine core. This reaction is catalyzed by both acidic and basic conditions, leading to the formation of the corresponding open-chain derivative, N-isobutyl-glutamic acid.
Q2: How do pH and temperature affect the stability of the compound?
The stability of the pyroglutamic acid ring system, the core of this molecule, is highly dependent on both pH and temperature.
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pH: The compound is most stable in the neutral to slightly acidic pH range. It is labile and degradation occurs much faster at pH values below 2 and above 13.[1][2][3]
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Temperature: Increased temperature significantly accelerates the rate of hydrolysis across all pH values.[1][2][3] Therefore, storing solutions at lower temperatures (e.g., 2-8°C or frozen) is critical for minimizing degradation.
Q3: What are the expected degradation products I should look for?
The primary degradation product is N-isobutyl-glutamic acid, formed via the hydrolysis of the lactam ring. This product is more polar and will typically have a shorter retention time on a reverse-phase HPLC column compared to the parent compound.
Q4: Are there any specific buffer species that can affect stability?
While general acid-base catalysis is the main driver of degradation, certain buffer components could potentially interact with the molecule. It is recommended to use common, non-reactive buffers such as phosphate or acetate and to validate the compound's stability in your specific formulation buffer.
Q5: What are the recommended storage conditions for aqueous stock solutions?
To ensure maximum stability, aqueous solutions should be:
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Prepared in a buffer with a pH between 4 and 7.
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Stored at low temperatures, preferably frozen at -20°C or -80°C for long-term storage.
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For short-term use, refrigeration at 2-8°C is advisable.
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Minimize freeze-thaw cycles, as these can accelerate degradation.
Troubleshooting Guide
Problem: I'm observing a progressive loss of my parent compound and the appearance of a new peak in my HPLC analysis over time.
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Likely Cause: This is a classic sign of chemical degradation, most likely hydrolysis of the lactam ring.
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Troubleshooting Steps:
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Verify pH: Check the pH of your solution. If it is outside the optimal range (pH 4-7), this is the most probable cause.
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Check Temperature: Confirm the storage temperature. Accidental storage at room temperature or higher will accelerate degradation.
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Analyze the New Peak: Use a technique like LC-MS/MS to confirm if the mass of the new peak corresponds to the hydrolyzed product, N-isobutyl-glutamic acid.
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Review Solution Age: Prepare fresh solutions for critical experiments to ensure the starting material's integrity.
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Problem: My experimental results are inconsistent, especially when using solutions prepared on different days.
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Likely Cause: Inconsistent results are often linked to the variable concentration of the active compound due to degradation. A solution that is a few days old, especially if not stored properly, may have a significantly lower concentration than a freshly prepared one.
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Troubleshooting Steps:
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Implement a Strict Protocol: Always use freshly prepared solutions or solutions that have been stored under validated conditions (e.g., frozen at -80°C for a specific period).
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Perform a Stability Check: Run a quick stability test in your experimental buffer to understand the degradation rate under your specific conditions.
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Quantify Before Use: If you must use older solutions, re-quantify the concentration of the parent compound using a validated analytical method before each experiment.
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Quantitative Data Summary
| Condition | Stability of Pyroglutamic Acid Core | Implication for the Isobutyl Derivative |
| pH < 2 | Labile, rapid hydrolysis to glutamic acid.[1][2] | Expected to be unstable. |
| pH 2 - 3 | Conversion to glutamic acid is favored.[3] | Degradation is likely significant. |
| pH 4 - 7 | Relatively stable. | Optimal pH range for storage and experiments. |
| pH > 13 | Labile, rapid hydrolysis.[1][2] | Expected to be highly unstable. |
| Elevated Temperature | Significantly increases degradation rate at all pH values.[1][2] | Avoid high temperatures during processing and storage. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to rapidly identify the primary degradation pathways and the conditions that affect the compound's stability.
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Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.
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Set Up Stress Conditions:
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Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
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Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
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Thermal Stress: Dilute the stock solution with purified water to 100 µg/mL and incubate at 60°C.
-
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Incubation: Store the stress samples for 24 hours.
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Analysis:
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At t=0 and t=24h, take an aliquot from each sample.
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Neutralize the acid and base samples before injection.
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Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient containing 0.1% formic acid).
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Monitor for the decrease in the parent peak area and the increase in degradation product peaks.
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Protocol 2: HPLC Method for Stability Monitoring
This protocol provides a general method for quantifying the compound and its primary hydrolytic degradant.
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Instrumentation: HPLC with UV or Mass Spectrometric (MS) detection.
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Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient:
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0-2 min: 5% B
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2-15 min: 5% to 95% B
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15-18 min: 95% B
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18-20 min: 5% B
-
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Flow Rate: 1.0 mL/min.
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Detection: UV at 210 nm or MS scan for parent and degradant masses.
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Quantification: Use a calibration curve prepared from a reference standard of the parent compound. The percentage of degradation can be calculated based on the relative peak areas.
Visual Guides
References
Technical Support Center: Mass Spectrometry Analysis of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid
Welcome to the technical support center for the mass spectrometry analysis of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the mass spectrometry analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal Intensity | Poor Ionization: The compound may not be ionizing efficiently under the chosen conditions. | Optimize electrospray ionization (ESI) source parameters. Try both positive and negative ion modes. Adjust spray voltage, capillary temperature, and gas flows. Consider using a different solvent system with additives like formic acid (for positive mode) or ammonium hydroxide (for negative mode) to promote protonation or deprotonation. |
| In-source Cyclization/Degradation: Similar compounds like glutamine can undergo in-source cyclization.[1][2] High source temperatures can cause degradation. | Reduce the ion source temperature. Optimize the fragmentor or capillary exit voltage to minimize in-source fragmentation.[1][2] | |
| Sample Preparation Issues: The sample concentration may be too low, or interfering substances may be present. | Prepare a fresh sample at a higher concentration. Ensure the sample is fully dissolved in a suitable solvent (e.g., methanol, acetonitrile/water). Use solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample if matrix effects are suspected. | |
| Unstable Signal | Solvent System Incompatibility: The mobile phase may not be optimal for stable spray formation. | Ensure the solvent composition is consistent and the pump is delivering a steady flow. Use MS-grade solvents and additives. Consider adding a small percentage of a polar organic solvent like isopropanol to improve spray stability. |
| Contaminated Ion Source: Buildup on the ion source components can lead to an unstable spray. | Clean the ion source, including the capillary, skimmer, and lenses, according to the manufacturer's instructions. | |
| Unexpected Peaks in the Spectrum | Contaminants: Impurities from the sample, solvent, or system can appear as unexpected peaks. | Run a blank (solvent only) to identify background ions. Use high-purity solvents and freshly prepared mobile phases. Clean the LC-MS system thoroughly. |
| Adduct Formation: The molecule may be forming adducts with solvent ions (e.g., sodium [M+Na]+, potassium [M+K]+). | This is common in ESI. Identify the adducts based on their mass-to-charge ratio. If adduct formation is excessive and suppresses the desired ion, try to reduce the concentration of salts in the sample and mobile phase. | |
| In-source Fragmentation: The molecule may be fragmenting in the ion source before mass analysis. | As mentioned earlier, reduce the source temperature and fragmentor voltage.[1][2] | |
| Poor Fragmentation in MS/MS | Incorrect Precursor Ion Selection: The wrong m/z value for the precursor ion may have been selected. | Verify the m/z of the protonated or deprotonated molecule ([M+H]+ or [M-H]-). The monoisotopic mass of this compound (C9H15NO3) is approximately 185.1052 Da.[3][4] Therefore, the [M+H]+ ion should be around m/z 186.1125. |
| Insufficient Collision Energy: The collision energy may be too low to induce fragmentation. | Perform a collision energy ramp experiment to determine the optimal energy for fragmentation. Start with a low energy and gradually increase it while monitoring the fragmentation pattern. | |
| Precursor Ion Too Stable: The selected precursor ion may be very stable and resistant to fragmentation. | Increase the collision energy. Consider using a different activation method if available (e.g., HCD instead of CID). | |
| Difficulty Interpreting the Fragmentation Pattern | Complex Fragmentation Pathways: The molecule may fragment through multiple pathways, leading to a complex spectrum. | Compare the observed fragments to the predicted fragmentation pattern (see below). Use high-resolution mass spectrometry to obtain accurate mass measurements of the fragment ions, which can help in determining their elemental composition. |
| Lack of Reference Spectra: No public library spectra may be available for this specific compound. | Analyze structurally similar compounds for which fragmentation data is available, such as 1-Butyl-5-oxopyrrolidine-3-carboxylic acid or pyroglutamic acid derivatives, to identify common fragmentation pathways.[3][5] |
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound?
A1: The molecular formula for this compound is C9H15NO3.[3][4] Its average molecular weight is approximately 185.22 g/mol , and its monoisotopic mass is approximately 185.1052 Da.[3][4]
Q2: Which ionization mode, positive or negative, is better for this compound?
A2: Both positive and negative ionization modes should be viable. In positive ion mode, the molecule can be readily protonated at the nitrogen atom of the pyrrolidine ring or the carbonyl oxygen, forming an [M+H]+ ion. In negative ion mode, the carboxylic acid group can be easily deprotonated to form an [M-H]- ion. It is recommended to test both modes to determine which provides better sensitivity and signal stability for your specific experimental setup.
Q3: What are the predicted major fragments in the MS/MS spectrum?
A3: While an experimental spectrum is not publicly available, we can predict the fragmentation based on the structure and known fragmentation of similar molecules like carboxylic acids and amides.[6][7]
-
For the [M+H]+ ion (m/z ~186.11):
-
Loss of H2O (water): A neutral loss of 18 Da from the carboxylic acid group is a common fragmentation pathway for carboxylic acids, resulting in a fragment at m/z ~168.10.[6][7]
-
Loss of COOH (formic acid) or CO and H2O: Loss of the entire carboxylic acid group (45 Da) can occur, leading to a fragment at m/z ~141.06.
-
Loss of the isobutyl group: Cleavage of the N-isobutyl bond can result in the loss of isobutylene (56 Da), leading to a fragment corresponding to protonated 5-oxopyrrolidine-3-carboxylic acid at m/z ~130.05.
-
Ring opening and subsequent fragmentations: The pyrrolidinone ring can open, followed by various cleavages.
-
-
For the [M-H]- ion (m/z ~184.10):
Q4: How should I prepare my sample for LC-MS analysis?
A4: Dissolve the compound in a solvent compatible with your mobile phase, such as methanol or a mixture of acetonitrile and water. A typical starting concentration would be in the range of 1-10 µg/mL. Filter the sample through a 0.22 µm syringe filter before injection to remove any particulates that could clog the system.
Q5: What are suitable LC conditions for this compound?
A5: A reversed-phase C18 column is a good starting point. A gradient elution with water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) for positive mode or ammonium hydroxide for negative mode, should provide good chromatographic separation.
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
-
Stock Solution Preparation: Weigh out 1 mg of this compound and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Dilute the stock solution with the initial mobile phase solvent to a final concentration of 10 µg/mL. For example, add 10 µL of the stock solution to 990 µL of 50:50 acetonitrile:water.
-
Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into an autosampler vial.
Protocol 2: LC-MS/MS Method Parameters
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (ESI):
-
Ionization Mode: Positive and Negative (run separately).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 350 °C.
-
Scan Range (MS1): m/z 50-300.
-
Precursor Ion (for MS/MS): m/z 186.1 (positive) or m/z 184.1 (negative).
-
Collision Energy: Ramp from 10 to 40 eV to find the optimal fragmentation energy.
-
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Predicted fragmentation of [M+H]+ ion.
Caption: Predicted fragmentation of [M-H]- ion.
References
- 1. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1-Butyl-5-oxopyrrolidine-3-carboxylic acid | C9H15NO3 | CID 3016409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 1-butyl-5-oxopyrrolidine-3-carboxylic acid (C9H15NO3) [pubchemlite.lcsb.uni.lu]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
overcoming low bioactivity of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low bioactivity of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid in various assays.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected bioactivity for this compound in our cellular assay. What are the potential causes?
A1: Low bioactivity of a compound like this compound in cellular assays can stem from several factors:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Compound Instability: The molecule might be degrading in the cell culture media over the course of the experiment.
-
Efflux by Transporters: The compound could be actively transported out of the cells by efflux pumps.
-
Low Target Engagement: The compound may have a low affinity for its intended biological target.
-
Assay Interference: The compound may be interfering with the assay technology itself, leading to inaccurate readings.
Q2: What are the key physicochemical properties of this compound that could influence its bioactivity?
A2: While specific experimental data for this compound is limited, we can infer properties from similar structures. Key properties of related compounds that likely influence bioactivity are summarized below.
| Property | Predicted Value/Information | Potential Impact on Bioactivity |
| Molecular Weight | ~185.22 g/mol [1][2] | Within the range for good oral bioavailability (Lipinski's Rule of Five). |
| XlogP | ~0.2[2] | Indicates moderate lipophilicity, which can affect cell permeability. |
| Hydrogen Bond Donors | 1 | Can influence solubility and membrane permeability. |
| Hydrogen Bond Acceptors | 3 | Can influence solubility and interactions with biological targets. |
| Solubility | >27.8 µg/mL at pH 7.4 (for 1-tert-Butyl-5-oxopyrrolidine-3-carboxylic acid)[1] | Potentially low aqueous solubility could lead to precipitation in assay media. |
Q3: Can the carboxylic acid moiety of the compound cause assay interference?
A3: Yes, the carboxylic acid group can potentially lead to assay interference. Carboxylic acids can act as Pan-Assay Interference Compounds (PAINS) through various mechanisms, including non-specific interactions with proteins or chelation of metal ions that may be essential for enzyme activity.[3] It is crucial to run appropriate controls to rule out such non-specific effects.
Troubleshooting Guides
Issue 1: Low Potency or Inconsistent Results in Biochemical Assays
This guide provides a systematic approach to troubleshooting low potency or inconsistent results when testing this compound in biochemical assays.
Troubleshooting Workflow
A workflow for troubleshooting low bioactivity in biochemical assays.
Step-by-Step Guide:
-
Assess Compound Solubility:
-
Problem: The compound may be precipitating in the assay buffer, leading to a lower effective concentration.
-
Solution: Visually inspect the assay wells for precipitation. Use a nephelometry-based solubility assay to determine the compound's solubility in the specific assay buffer. If solubility is an issue, consider adding a small percentage of a co-solvent like DMSO (ensure it doesn't affect the assay) or modifying the buffer pH if the target is stable under those conditions.
-
-
Evaluate Compound Stability:
-
Problem: The compound may be degrading over the incubation period of the assay.
-
Solution: Incubate the compound in the assay buffer for the duration of the experiment. At various time points, analyze the sample using LC-MS to determine the percentage of the parent compound remaining. If degradation is observed, consider reducing the incubation time or running the assay at a lower temperature.
-
-
Verify Compound Concentration:
-
Problem: Errors in serial dilutions or initial stock concentration can lead to inaccurate results.
-
Solution: Prepare a fresh stock solution of the compound and verify its concentration using a quantitative method like qNMR or LC-MS with a standard curve.
-
-
Check for Assay Interference:
-
Problem: The compound may be directly interfering with the assay components or detection method (e.g., fluorescence quenching, light scattering).[4]
-
Solution: Run control experiments in the absence of the biological target to see if the compound affects the assay readout. For enzymatic assays, performing a progress curve analysis can help identify non-specific inhibition.
-
-
Confirm Target Interaction:
-
Problem: The compound may have a weak affinity for the target protein.
-
Solution: Employ a biophysical technique like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the binding affinity of the compound to the target protein.
-
Issue 2: Lack of Activity in Cell-Based Assays
This guide addresses the challenge of a compound showing activity in biochemical assays but not in a cellular context.
Cellular Activity Troubleshooting Flow
A logical flow for diagnosing a lack of cellular bioactivity.
Step-by-Step Guide:
-
Assess Cell Permeability:
-
Problem: The compound may not be entering the cells.
-
Solution: Use a PAMPA (Parallel Artificial Membrane Permeability Assay) or a Caco-2 permeability assay to assess the compound's ability to cross a lipid membrane. LC-MS/MS can also be used to quantify the intracellular concentration of the compound.
-
-
Investigate Efflux:
-
Problem: The compound is actively being pumped out of the cells.
-
Solution: Co-incubate the cells with your compound and a known efflux pump inhibitor (e.g., verapamil for P-gp). An increase in intracellular accumulation or bioactivity in the presence of the inhibitor suggests that your compound is an efflux substrate.
-
-
Evaluate Cellular Metabolism:
-
Problem: The compound is being rapidly metabolized by intracellular enzymes into an inactive form.
-
Solution: Incubate the compound with liver microsomes or hepatocytes and monitor its disappearance over time using LC-MS. Identifying the major metabolites can provide insights for chemical modifications to improve stability.
-
-
Confirm Target Engagement in Cells:
-
Problem: The compound may not be binding to its intended target in the complex cellular environment.
-
Solution: Cellular Thermal Shift Assays (CETSA) or NanoBRET™ target engagement assays can be used to confirm that the compound is binding to its target within intact cells.
-
Experimental Protocols
Protocol 1: General Procedure for Assessing Compound Solubility in Aqueous Buffer
-
Materials:
-
This compound
-
Assay buffer (e.g., PBS, pH 7.4)
-
DMSO (or other suitable solvent for stock solution)
-
96-well microplate
-
Plate shaker
-
Nephelometer or plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
-
-
Method:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Transfer a small volume (e.g., 2 µL) of each dilution to wells containing the assay buffer to achieve the final desired concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Include buffer-only and buffer with DMSO controls.
-
Seal the plate and incubate at room temperature with gentle shaking for 1-2 hours.
-
Measure the turbidity of each well using a nephelometer or by measuring absorbance at 620 nm. An increase in signal compared to the control indicates precipitation.
-
Protocol 2: Generic Protocol for an In Vitro Enzyme Inhibition Assay
This protocol provides a general framework. Specific concentrations and incubation times will need to be optimized for the particular enzyme and substrate.
-
Materials:
-
Target enzyme
-
Substrate (ideally fluorogenic or chromogenic)
-
Assay buffer
-
This compound
-
Positive control inhibitor
-
96- or 384-well black plates (for fluorescent assays) or clear plates (for colorimetric assays)
-
Plate reader
-
-
Method:
-
Prepare serial dilutions of this compound in assay buffer containing a constant, low percentage of DMSO.
-
Add the diluted compound or control (DMSO vehicle, positive control) to the wells of the microplate.
-
Add the enzyme solution to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows the compound to bind to the enzyme before the reaction starts.
-
Initiate the enzymatic reaction by adding the substrate solution.
-
Immediately begin kinetic reading of the signal (fluorescence or absorbance) over a set period.
-
Calculate the initial reaction rates (V₀) from the linear portion of the progress curves.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a pyrrolidine derivative targeting an intracellular kinase. This can be used as a conceptual framework for designing downstream cellular assays.
A hypothetical kinase signaling pathway potentially modulated by the compound.
References
- 1. 1-tert-Butyl-5-oxopyrrolidine-3-carboxylic acid | C9H15NO3 | CID 3163418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Butyl-5-oxopyrrolidine-3-carboxylic acid | C9H15NO3 | CID 3016409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
refining HPLC methods for better resolution of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid
Technical Support Center: HPLC Method Development & Troubleshooting
Topic: Refining HPLC Methods for Better Resolution of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid
This guide provides researchers, scientists, and drug development professionals with targeted advice for optimizing High-Performance Liquid Chromatography (HPLC) methods for this compound and similar polar acidic compounds.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a reversed-phase HPLC method for this compound?
A good starting point involves a standard C18 column and an acidic mobile phase to ensure the analyte is in its neutral, more retentive form. Since the compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 200-220 nm) is appropriate.
Initial Recommended Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 or 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).
-
Gradient: A broad gradient from 5% to 95% B over 15-20 minutes to determine the approximate elution time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.[1]
-
Detection: UV at 210 nm.
-
Injection Volume: 5-10 µL.
Q2: How does the mobile phase pH affect the retention and peak shape of this analyte?
As a carboxylic acid, this compound is an ionizable compound, making mobile phase pH a critical parameter for controlling retention and selectivity in reversed-phase HPLC.[2]
-
Low pH (pH < pKa, typically pH 2.5-3.5): At a pH well below its pKa, the carboxylic acid group is protonated (COOH), making the molecule neutral and less polar. This increases its affinity for the non-polar stationary phase, resulting in longer retention times.[3] This is generally the preferred condition for good retention and peak shape.
-
High pH (pH > pKa): The carboxylic acid group is deprotonated (COO-), making the molecule negatively charged and more polar. This reduces retention, causing it to elute earlier.[2] Operating at a pH near the pKa should be avoided as small shifts in pH can cause significant and unpredictable changes in retention time.
Q3: My analyte has poor retention and elutes near the solvent front. What can I do?
Poor retention of polar compounds is a common challenge.[4][5] Consider the following strategies:
-
Ensure Low pH: Confirm your mobile phase pH is sufficiently low (e.g., 2.5-3.0) to suppress ionization.
-
Reduce Organic Content: Use a lower starting percentage of the organic solvent (Mobile Phase B) in your gradient or switch to a weaker organic solvent (Methanol instead of Acetonitrile).
-
Use a "High Aqueous" Column: Standard C18 phases can suffer from "phase collapse" in highly aqueous mobile phases.[6] Use a column specifically designed for polar analytes, such as one with a polar-embedded or polar-endcapped stationary phase.[7]
-
Consider HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[5][8][9] In HILIC, a polar stationary phase is used with a high-organic mobile phase, which promotes the retention of polar analytes.
Q4: How can I separate the potential enantiomers of this chiral compound?
Since the analyte has a chiral center, separating its enantiomers may be necessary. There are three main approaches in HPLC:[10]
-
Chiral Stationary Phases (CSPs): This is the most direct method. Use a column where the stationary phase is itself chiral. Macrocyclic antibiotic phases (e.g., based on Ristocetin A) or polysaccharide-based phases are common choices for separating chiral acids.[11]
-
Chiral Derivatizing Agents (CDAs): This indirect method involves reacting the analyte with a chiral agent to form two diastereomers.[10] These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18).[12][13] L-pyroglutamic acid itself has been used as a CDA for chiral amines.[12][14]
-
Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for separation on an achiral column.[10]
Troubleshooting Guide
// Nodes start [label="Observe Poor Resolution\nor Bad Peak Shape", fillcolor="#FBBC05"]; check_problem [label="Identify the Primary Issue", shape=diamond, style=filled, fillcolor="#F1F3F4"];
// Peak Tailing Path tailing [label="Peak Tailing", fillcolor="#EA4335"]; tailing_cause [label="Potential Causes of Tailing", shape=Mdiamond, style=filled, fillcolor="#F1F3F4"]; tailing_sol1 [label="Lower Mobile Phase pH\n(e.g., to 2.5-3.0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; tailing_sol2 [label="Use High-Purity (Type B) Silica Column\nor Polar-Embedded Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; tailing_sol3 [label="Reduce Sample Concentration\nor Injection Volume", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Poor Retention Path retention [label="Poor Retention", fillcolor="#EA4335"]; retention_cause [label="Potential Causes of Poor Retention", shape=Mdiamond, style=filled, fillcolor="#F1F3F4"]; retention_sol1 [label="Decrease Initial % Organic\nin Mobile Phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; retention_sol2 [label="Confirm Mobile Phase pH is Low", fillcolor="#34A853", fontcolor="#FFFFFF"]; retention_sol3 [label="Switch to a Polar-Analyte\nCompatible Column (e.g., AQ-type, HILIC)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Broad Peaks Path broad [label="Broad Peaks", fillcolor="#EA4335"]; broad_cause [label="Potential Causes of Broad Peaks", shape=Mdiamond, style=filled, fillcolor="#F1F3F4"]; broad_sol1 [label="Check for Extra-Column Dead Volume\n(fittings, tubing)", fillcolor="#FBBC05"]; broad_sol2 [label="Optimize Flow Rate\n(Lower flow may increase efficiency)", fillcolor="#FBBC05"]; broad_sol3 [label="Increase Column Temperature\n(Reduces viscosity, improves mass transfer)", fillcolor="#FBBC05"];
// Connections start -> check_problem; check_problem -> tailing [label=" Tailing"]; check_problem -> retention [label=" Elutes too early"]; check_problem -> broad [label=" Broadening"];
// Tailing Logic tailing -> tailing_cause; tailing_cause -> tailing_sol1 [label="Silanol Interactions"]; tailing_cause -> tailing_sol2 [label="Secondary Interactions"]; tailing_cause -> tailing_sol3 [label="Column Overload"];
// Retention Logic retention -> retention_cause; retention_cause -> retention_sol1 [label="Mobile Phase Too Strong"]; retention_cause -> retention_sol2 [label="Analyte is Ionized"]; retention_cause -> retention_sol3 [label="Phase Mismatch"];
// Broadening Logic broad -> broad_cause; broad_cause -> broad_sol1 [label="System/Plumbing Issue"]; broad_cause -> broad_sol2 [label="Non-Optimal Flow"]; broad_cause -> broad_sol3 [label="Poor Mass Transfer"]; }
Caption: Troubleshooting workflow for common HPLC issues.
Q5: My peak is tailing. What are the common causes and solutions?
Peak tailing is often observed for acidic or basic compounds and can compromise resolution and integration.[15][16]
-
Cause 1: Secondary Silanol Interactions. Residual silanol groups (Si-OH) on the silica surface of the stationary phase can have a negative charge and interact with polar analytes, causing tailing.[17]
-
Solution: Operate at a lower mobile phase pH (e.g., 2.5-3.0). The acidic conditions suppress the ionization of both the silanol groups and your carboxylic acid analyte, minimizing these unwanted secondary interactions.[17]
-
-
Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase.
-
Solution: Dilute your sample or reduce the injection volume and re-inject. If the peak shape improves and retention time increases slightly, overload was the issue.[18]
-
-
Cause 3: Column Bed Deformation or Contamination. A void at the column inlet or a blocked frit can distort the sample path.[17] This usually affects all peaks in the chromatogram.[18]
-
Solution: Try backflushing the column (if the manufacturer permits). If this fails, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.
-
Q6: My retention times are drifting or unstable. How can I fix this?
Retention time instability is a common source of reproducibility problems.
-
Cause 1: Insufficient Column Equilibration. The column needs to be fully equilibrated with the mobile phase, especially when changing solvents or after the system has been idle.
-
Solution: Flush the column with at least 10-20 column volumes of the initial mobile phase before the first injection.
-
-
Cause 2: Mobile Phase pH Instability. If the mobile phase pH is close to the analyte's pKa, small changes can cause large shifts in retention.[19] Buffers can also change pH over time due to absorption of atmospheric CO2.
-
Solution: Ensure your mobile phase pH is at least 1.5-2 pH units away from the analyte's pKa. Prepare fresh mobile phase daily.
-
-
Cause 3: Temperature Fluctuations. The laboratory's ambient temperature can affect retention.[1]
-
Solution: Use a column oven to maintain a constant, stable temperature, even if you are operating near room temperature. A setting of 5°C above ambient is often recommended to overcome fluctuations.[1]
-
Parameter Optimization for Better Resolution
The resolution between two peaks is governed by efficiency, selectivity, and retention. The table below summarizes how to adjust key parameters to improve separation.
| Parameter | Adjustment | Expected Effect on Resolution | Key Considerations |
| Mobile Phase pH | Decrease pH to 2.5-3.0 | Increases retention (k) and can improve peak shape (efficiency, N) by minimizing silanol interactions.[2][3] | Ensure column is stable at low pH. Most modern silica-based columns are rated for pH 2-8. |
| Organic Modifier | Change from ACN to MeOH (or vice-versa) | Primarily changes selectivity (α). May alter elution order and improve separation of co-eluting peaks. | Methanol is more viscous and will generate higher backpressure. Re-equilibration is necessary. |
| Gradient Slope | Decrease the slope (make it shallower) | Increases separation between closely eluting peaks by allowing more time for resolution to occur. | Increases overall run time. |
| Column Temperature | Increase temperature (e.g., from 30°C to 45°C) | Decreases retention time.[1] Can improve efficiency (N) by reducing mobile phase viscosity and can also change selectivity (α).[20] | May not improve resolution for all peak pairs; selectivity changes can be unpredictable.[21] Elution order can even reverse.[20] |
| Stationary Phase | Switch to a different chemistry (e.g., C18 to Phenyl or Polar-Embedded) | Has the largest impact on selectivity (α).[22] A different stationary phase will provide different interactions with the analyte. | Requires significant method redevelopment. Phenyl phases are good for compounds with aromatic rings; polar-embedded phases are better for polar analytes.[9] |
Experimental Protocols
Protocol 1: General Reversed-Phase Screening Method
This protocol is a starting point for determining the retention characteristics of this compound.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in Methanol.
-
Dilute the stock solution to a working concentration of ~50 µg/mL using a mixture of Water:Acetonitrile (90:10 v/v).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Filter and degas.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
-
HPLC Instrument Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
UV Detection: 210 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 5 95 17.0 5 95 17.1 95 5 | 20.0 | 95 | 5 |
-
-
Analysis:
-
Equilibrate the column with the initial conditions for at least 15 minutes.
-
Inject the sample and analyze the chromatogram to determine the retention time and peak shape. Adjust the gradient based on where the peak elutes.
-
Caption: A logical workflow for HPLC method development.
References
- 1. chromtech.com [chromtech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 6. hplc.eu [hplc.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 12. researchgate.net [researchgate.net]
- 13. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
- 16. uhplcs.com [uhplcs.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 20. waters.com [waters.com]
- 21. researchgate.net [researchgate.net]
- 22. chromtech.com [chromtech.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid and its N-benzyl Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid and its N-benzyl analog, 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid. The analysis is based on available data for the broader class of 1-substituted 5-oxopyrrolidine-3-carboxylic acids and related derivatives, highlighting key differences in their potential therapeutic applications.
Executive Summary
Derivatives of 5-oxopyrrolidine-3-carboxylic acid are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include analgesic, anti-inflammatory, antihypoxic, and neuroprotective effects. The nature of the substituent at the 1-position of the pyrrolidine ring plays a crucial role in determining the potency and specificity of these biological effects. This guide focuses on the comparison between an aliphatic substituent (isobutyl) and an aromatic substituent (benzyl) at this position.
Generally, compounds with an aromatic or heterocyclic radical at the 1-position have been observed to exhibit slightly greater analgesic activity compared to those with aliphatic substituents. This suggests that the N-benzyl analog may possess more potent analgesic properties than its 1-isobutyl counterpart. The N-benzyl analog is also noted as a key intermediate in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory drugs, and its derivatives have been investigated for neuroprotective activities.
Comparative Biological Activity
While direct quantitative comparative studies between this compound and its N-benzyl analog are not extensively available in the public domain, a qualitative and predictive comparison can be drawn from structure-activity relationship (SAR) studies of the broader class of 1-substituted 5-oxopyrrolidine-3-carboxylic acids.
| Biological Activity | This compound | 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid | Reference Compound (Example) |
| Analgesic Activity | Moderate | Moderate to High (Predicted) | Ibuprofen |
| Anti-inflammatory Activity | Moderate | Moderate | Diclofenac |
| Antihypoxic Activity | Moderate | Moderate | Piracetam |
| Neuroprotective Activity | Not Widely Reported | Investigated in derivatives | Riluzole |
Note: The relative activities are predicted based on general SAR findings for the compound class and should be confirmed by direct experimental comparison.
Potential Mechanisms of Action and Signaling Pathways
The biological effects of 5-oxopyrrolidine-3-carboxylic acid derivatives are believed to be mediated through various mechanisms, including the modulation of inflammatory pathways and neuronal signaling.
Anti-inflammatory Pathway
A plausible mechanism for the anti-inflammatory effects of these compounds involves the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). Inhibition of these enzymes reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Caption: Putative anti-inflammatory mechanism of 5-oxopyrrolidine-3-carboxylic acid derivatives.
Neuroprotective Pathway
Derivatives of the N-benzyl analog have been investigated for their neuroprotective potential. While the precise signaling pathways are still under investigation, a possible mechanism involves the modulation of pathways that protect neurons from excitotoxicity and oxidative stress, potentially through the regulation of N-methyl-D-aspartate (NMDA) receptors.
Validation of an Antibacterial Assay for 1-Isobutyl-5-oxopyrrolidine-3-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating an antibacterial assay for 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid and its derivatives. While specific data for the 1-isobutyl derivative is emerging, this document draws upon established protocols and data from structurally similar 5-oxopyrrolidine-3-carboxylic acid compounds known to exhibit antibacterial properties. The guide offers detailed experimental protocols, comparative data, and visual workflows to aid researchers in establishing robust and reliable antibacterial screening assays.
Introduction to 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Antibacterial Agents
The ever-present challenge of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. The 5-oxopyrrolidine-3-carboxylic acid scaffold has emerged as a promising framework for the synthesis of new antibacterial compounds.[1][2][3][4][5] Derivatives of this core structure have demonstrated significant activity against a range of both Gram-positive and Gram-negative bacteria.[1][4][5] A crucial step in the evaluation of these novel compounds is the rigorous validation of the antibacterial assays used to determine their efficacy. This ensures the accuracy, reproducibility, and reliability of the screening data.
Comparative Performance of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives
The following table summarizes hypothetical, yet realistic, minimum inhibitory concentration (MIC) data for this compound against common bacterial strains, compared with a known antibiotic, Ciprofloxacin, and another generic 5-oxopyrrolidine-3-carboxylic acid derivative.
| Compound | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) |
| This compound | 8 | 16 | 32 |
| Generic 5-Oxopyrrolidine-3-Carboxylic Acid Derivative | 16 | 32 | 64 |
| Ciprofloxacin | 0.5 | 0.25 | 1 |
Experimental Protocols
A critical component of drug discovery is the validation of the assays used to screen potential candidates. The following is a detailed protocol for the validation of a broth microdilution antibacterial assay, a common method for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.
Protocol: Broth Microdilution Assay Validation
1. Objective: To validate the broth microdilution method for determining the antibacterial efficacy of this compound.
2. Materials:
- This compound
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
- Spectrophotometer
- Incubator
3. Procedure:
- Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
- Compound Dilution: Perform serial two-fold dilutions of this compound in CAMHB in the 96-well plates.
- Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.
- Controls: Include positive controls (broth with bacteria, no compound) and negative controls (broth only).
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
4. Validation Parameters:
- Accuracy: The closeness of the test results to the true value. This can be assessed by comparing the MIC of a control antibiotic (e.g., Ciprofloxacin) to its known established range.
- Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This is evaluated through intra-assay and inter-assay variability.
- Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte.
- Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Visualizing the Workflow and Mechanism
To better understand the experimental process and the potential mechanism of action of this class of compounds, the following diagrams are provided.
Caption: Experimental workflow for the validation of a broth microdilution antibacterial assay.
Research into the mechanism of action for pyrrolidine derivatives suggests that they may act as inhibitors of the bacterial enzyme InhA (enoyl-acyl carrier protein reductase).[6][7][8] This enzyme is a key component of the Type II fatty acid synthesis (FAS-II) pathway, which is essential for the production of mycolic acids in the cell walls of some bacteria, notably Mycobacterium tuberculosis.[6][7][8]
Caption: Proposed mechanism of action via inhibition of the InhA enzyme in the FAS-II pathway.
References
- 1. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health [mdpi.com]
- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting InhA, the FASII Enoyl-ACP Reductase: SAR Studies on Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity Comparison of 1-Substituted-5-Oxopyrrolidine-3-Carboxylic Acid Derivatives
A comparative analysis of the cytotoxic effects of various 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives reveals that the nature of the substituent at the 1-position of the pyrrolidone ring plays a crucial role in determining the compound's anticancer activity. Studies have shown that aromatic and substituted aromatic groups are common choices for this position, with their electronic and steric properties influencing the cytotoxic potency against various cancer cell lines.
The cytotoxic activity of these compounds is typically evaluated using in vitro cell-based assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits 50% of cell growth, is a standard metric for comparing cytotoxicity.
Below is a summary of the cytotoxic activities of several 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives against various cancer cell lines, compiled from multiple studies.
| Compound ID/Substituent | Cell Line | IC50 (µM) or % Viability Reduction | Reference |
| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1a) | A549 (Lung Adenocarcinoma) | Reduced viability to 63.4% at 100 µM | [1] |
| 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carbohydrazide derivative (7b) | MDA-MB-231 (Triple-Negative Breast Cancer) | 6.4 ± 1.1 | [2] |
| A375 (Melanoma) | Similar to other cell lines | [2] | |
| PPC-1 (Prostate Adenocarcinoma) | Similar to other cell lines | [2] | |
| 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carbohydrazide derivative (9f) | A375 (Melanoma) | 1.0 ± 0.2 | [2] |
| PPC-1 (Prostate Adenocarcinoma) | 2.5 ± 0.6 | [2] | |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Significantly lower activity | [2] | |
| 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (2) | A549 (Lung Adenocarcinoma) | Weak activity (78-86% viability at 100 µM) | [3] |
| Bis hydrazone derivative of 1-(4-aminophenyl) (20) | A549 (Lung Adenocarcinoma) | High anticancer activity | [4] |
| Bis(5-nitrothienyl) derivative of 1-(4-aminophenyl) (21) | A549 (Lung Adenocarcinoma) | High anticancer activity | [4] |
| 1(N),2,3-Trisubstituted-5-oxopyrrolidines (10, 12, 13, 14, 16) | RPMI 8226 (Multiple Myeloma) | IC50 < 350 µM | [5] |
Experimental Protocols
The following is a detailed methodology for the MTT cytotoxicity assay, a common method used to evaluate the cytotoxic properties of the aforementioned compounds.
MTT Cytotoxicity Assay Protocol
-
Cell Culture: Human cancer cell lines (e.g., A549, MDA-MB-231, PPC1, A375) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested from culture flasks using trypsin-EDTA, counted, and seeded into 96-well microplates at a density of approximately 1 x 10^4 cells per well. The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. A series of dilutions are prepared in the culture medium to achieve the desired final concentrations. The medium from the 96-well plates is removed, and 100 µL of the medium containing the test compounds at various concentrations is added to the wells. Control wells containing medium with DMSO (vehicle control) and untreated cells are also included. The plates are incubated for a specified period, typically 24, 48, or 72 hours.[2][5]
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial reductase enzymes convert the yellow, water-soluble MTT into purple, insoluble formazan crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow
Caption: Experimental workflow for determining the cytotoxicity of compounds using the MTT assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity of analogs of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid. Due to the limited availability of direct cross-reactivity studies on this specific compound, this document focuses on the structure-activity relationships (SAR) of various 1-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives and outlines standard experimental protocols for assessing cross-reactivity. The pyrrolidine ring is a key structure in many biologically active molecules, and understanding how modifications affect target specificity is crucial for drug development.[1][2][3][4]
Data on Biological Activities of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acid Analogs
The following table summarizes the reported biological activities of various analogs where the substituent at the 1-position of the 5-oxopyrrolidine-3-carboxylic acid core is modified. This data can infer potential cross-reactivity, as compounds active against multiple target classes may exhibit broader reactivity.
| 1-Position Substituent | Class of Analog | Reported Biological Activity | Key Findings | Reference |
| Aromatic/Heterocyclic Radicals | Phenyl, Thienyl, etc. | Analgesic, Antihypoxic | Analgesic activity was slightly greater for compounds with an aromatic or heterocyclic radical in the 1-position. | [5] |
| 4-Acetamidophenyl | Arylamide | Anticancer, Antimicrobial | Derivatives showed potent anticancer activity against A549 cells and antimicrobial activity against multidrug-resistant Staphylococcus aureus. | [6][7] |
| 2-Hydroxy-5-methylphenyl | Hydroxyphenyl | Antibacterial | Hydrazone derivatives demonstrated strong inhibition of S. aureus and excellent results in disrupting S. aureus and E. coli biofilms. | [8] |
| Various Aromatic Amines | N-Aryl | α-amylase and α-glucosidase inhibition | The 4-methoxy analogue showed noteworthy inhibitory activity, suggesting potential for antidiabetic applications. | [9][10] |
| 4-(Aminosulfonyl)phenyl | Sulfonamide | Not specified in detail | Synthesized via solvent-free condensation. | [5] |
| 5-Substituted 1,3,4-thiadiazol-2-yl | Heterocyclic | Not specified in detail | Synthesized by heating with itaconic acid. These can be used as building blocks for other potentially active compounds. | [5] |
| Isobutyl and Phenyl | Alkyl and Aryl | Anti-myeloma | The presence of a hydrophobic bulky substituent (isobutyl and phenyl) linked to the nitrogen was essential for the activity. | [11] |
Experimental Protocols for Cross-Reactivity Assessment
To empirically determine the cross-reactivity of this compound analogs, a series of immunoassays and binding assays can be employed. The following are detailed methodologies for key experiments.
Protein Array Screening for Off-Target Binding
This method allows for the parallel assessment of binding to a large number of proteins to identify potential cross-reactivity.[12][13]
Objective: To identify unintended binding partners of the test compounds across a human proteome array.
Materials:
-
Human protein microarrays
-
Test compounds (this compound and its analogs) labeled with a detection tag (e.g., biotin)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Wash buffer (TBST)
-
Labeled streptavidin (e.g., streptavidin-phycoerythrin) for detection
-
Fluorescence microarray scanner
Procedure:
-
Array Blocking: The protein arrays are incubated with blocking buffer for 1 hour at room temperature to minimize non-specific binding.
-
Compound Incubation: The biotinylated test compounds are diluted to the desired concentration in blocking buffer and incubated with the blocked arrays for 1-2 hours at room temperature.
-
Washing: The arrays are washed three times with wash buffer to remove unbound compound.
-
Detection: The arrays are incubated with a fluorescently labeled streptavidin solution for 1 hour at room temperature in the dark.
-
Final Wash: The arrays are washed again three times with wash buffer.
-
Scanning and Analysis: The arrays are dried and scanned using a microarray scanner. The fluorescence intensity of each spot is quantified, and significant "hits" (proteins to which the compound binds) are identified.
Competitive Binding Assays (e.g., ELISA-based)
This assay determines if a compound can compete with a known ligand for binding to a specific target, which can reveal cross-reactivity with related targets.
Objective: To quantify the binding affinity of the test compounds to a primary target and potential off-targets.
Materials:
-
96-well microplates coated with the target protein(s)
-
Labeled known ligand for the target protein
-
Test compounds
-
Assay buffer
-
Wash buffer
-
Enzyme-conjugated secondary antibody (if applicable)
-
Substrate for the enzyme
-
Microplate reader
Procedure:
-
Coating: Microplates are coated with the target protein and incubated overnight at 4°C.
-
Blocking: The plates are washed and blocked with a blocking buffer for 1-2 hours at room temperature.
-
Competitive Binding: A fixed concentration of the labeled known ligand is mixed with serial dilutions of the test compound. This mixture is then added to the wells and incubated for 1-2 hours.
-
Washing: The plates are washed to remove unbound reagents.
-
Detection: The appropriate detection reagents (e.g., enzyme-conjugated antibody followed by substrate) are added.
-
Measurement: The signal (e.g., absorbance, fluorescence) is measured using a microplate reader.
-
Data Analysis: The IC50 value (concentration of test compound that inhibits 50% of the labeled ligand binding) is calculated to determine the binding affinity.
Visualizations
Experimental Workflow for Cross-Reactivity Profiling
Caption: Workflow for assessing the cross-reactivity of novel chemical entities.
Hypothetical Signaling Pathway Involvement
Given that pyrrolidine derivatives can act as inhibitors of various enzymes[1][9], the following diagram illustrates a generalized pathway where such a compound might exhibit cross-reactivity.
Caption: Potential cross-reactivity in a kinase signaling pathway.
Conclusion
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Referencing cross-reactivity of detection antibodies for protein array experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
A Comparative Guide to Enantiomeric Purity Analysis of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic Acid via Chiral HPLC
For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral molecules like 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid is a critical step in ensuring the safety and efficacy of potential therapeutic agents. Chiral High-Performance Liquid Chromatography (HPLC) stands as a powerful and widely adopted technique for this purpose, offering high precision and sensitivity.[1] This guide provides an objective comparison of a proposed chiral HPLC method with alternative analytical strategies for the enantiomeric separation of this compound, supported by established experimental approaches for analogous compounds.
Comparative Performance of Analytical Methods
The following table summarizes a proposed chiral HPLC method and compares it with a potential alternative involving derivatization.
| Parameter | Chiral HPLC Method (Proposed) | Derivatization Followed by Achiral HPLC |
| Principle | Direct separation of enantiomers on a chiral stationary phase.[4] | Conversion of enantiomers into diastereomers using a chiral derivatizing agent, followed by separation on a standard achiral column.[5] |
| Chiral Stationary Phase | Chirobiotic T or Polysaccharide-based (e.g., Lux Cellulose-1)[1][2] | Not applicable (standard C18 column) |
| Mobile Phase (Typical) | Acetonitrile/Methanol/Acetic Acid/Triethylamine mixtures[2][6] | Standard reversed-phase or normal-phase eluents (e.g., Acetonitrile/Water or Hexane/Isopropanol) |
| Detection | UV (e.g., 210-220 nm)[2] | UV or Fluorescence (depending on derivatizing agent) |
| Sample Preparation | Simple dissolution in mobile phase or suitable solvent.[6] | Additional reaction step to form diastereomers, followed by potential purification.[5] |
| Potential for Racemization | Low risk during analysis. | Risk of racemization during the derivatization step.[5] |
| Method Development | Screening of various chiral columns and mobile phases is often necessary. | Requires optimization of the derivatization reaction and chromatographic separation of diastereomers.[7] |
| Throughput | Generally higher due to fewer sample preparation steps. | Lower due to the additional derivatization step. |
Experimental Protocols
Proposed Chiral HPLC Method
This protocol is based on successful methods for the separation of pyroglutamic acid enantiomers.[2][6]
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Astec® CHIROBIOTIC® T, 5 µm, 25 cm × 4.6 mm[2]
-
Mobile Phase: Acetonitrile/Methanol/Acetic Acid/Triethylamine (54.5:45:0.3:0.2, v/v/v/v)[2][6]
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 23 °C[2]
-
Detection: UV at 220 nm[2]
-
Injection Volume: 5 µL[2]
-
Sample Preparation: Dissolve 1 mg/mL of this compound in methanol.[6]
2. Procedure:
-
Equilibrate the CHIROBIOTIC® T column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (methanol) to ensure the system is free from contaminants.
-
Inject a solution of the racemic this compound to determine the retention times of the two enantiomers and calculate the resolution factor.
-
Inject the test sample to determine the enantiomeric purity.
-
Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee).
Alternative Method: Derivatization with a Chiral Amine Followed by Achiral HPLC
This approach involves converting the carboxylic acid enantiomers into diastereomeric amides, which can then be separated on a conventional achiral column.
1. Instrumentation and Materials:
-
HPLC system with a UV or fluorescence detector
-
Achiral Column: C18, 5 µm, 25 cm × 4.6 mm
-
Chiral Derivatizing Agent: (R)-(+)-1-Phenylethylamine or another suitable chiral amine.
-
Coupling Agent: e.g., EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Sample Preparation:
-
Dissolve the racemic or enantiomerically enriched this compound in a suitable aprotic solvent (e.g., Dichloromethane).
-
Add the coupling agents (EDC and HOBt) and stir for a few minutes.
-
Add the chiral derivatizing agent, (R)-(+)-1-Phenylethylamine, and stir at room temperature for several hours or until the reaction is complete.
-
Quench the reaction and extract the diastereomeric amides.
-
Evaporate the solvent and redissolve the residue in the mobile phase for HPLC analysis.
-
2. Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the prepared diastereomeric mixture.
-
Run the gradient elution to separate the two diastereomers.
-
Integrate the peak areas of the two diastereomers to determine the diastereomeric ratio, which corresponds to the original enantiomeric ratio.
Visualizing the Workflow and Comparison
Caption: Workflow for enantiomeric purity analysis using chiral HPLC.
Caption: Comparison of direct and indirect methods for enantiomeric analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
Navigating the Structure-Activity Landscape of 1-Isobutyl Substituted Pyrrolidines: A Comparative Analysis
A comprehensive review of the scientific literature reveals a notable scarcity of dedicated structure-activity relationship (SAR) studies focused specifically on 1-isobutyl substituted pyrrolidines. While the broader class of pyrrolidine derivatives has been extensively investigated for a multitude of biological activities, including anticancer, antidiabetic, and analgesic properties, the specific impact of the 1-isobutyl substituent remains an under-explored area of medicinal chemistry.[1][2][3] This guide, therefore, aims to provide a comparative overview based on the limited available data and draws parallels from SAR studies of closely related N-alkyl substituted pyrrolidines to infer potential structure-activity trends.
Comparative Biological Activity
Due to the absence of studies systematically varying substituents on a 1-isobutyl pyrrolidine core, a direct quantitative comparison is not feasible. However, by examining broader SAR studies on N-substituted pyrrolidines, we can extrapolate the potential influence of the isobutyl group. Generally, the nature of the substituent on the pyrrolidine nitrogen plays a crucial role in modulating the biological activity of the entire molecule.[4][5] The size, lipophilicity, and potential for hydrogen bonding of the N-substituent can significantly impact receptor binding, enzyme inhibition, and overall pharmacokinetic properties.
For instance, in studies of N-alkyl pyrrolidine derivatives targeting various receptors, a branched alkyl group like isobutyl can offer a different steric and electronic profile compared to linear or cyclic substituents. This can lead to altered binding affinities and selectivities. Without specific data, it is hypothesized that the isobutyl group may contribute to enhanced lipophilicity, potentially improving membrane permeability, while its specific steric bulk could influence interactions within a target's binding pocket.
Experimental Protocols
To facilitate further research in this area, this section provides a general methodology for the synthesis and biological evaluation of 1-isobutyl substituted pyrrolidines, adapted from established protocols for N-alkylation of pyrrolidines and common biological assays.
Synthesis of 1-Isobutylpyrrolidine
A standard method for the synthesis of 1-isobutylpyrrolidine involves the reductive amination of pyrrolidine with isobutyraldehyde.
Materials:
-
Pyrrolidine
-
Isobutyraldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in diethyl ether
Procedure:
-
Dissolve pyrrolidine and isobutyraldehyde in dichloromethane.
-
Add sodium triacetoxyborohydride to the solution in portions at room temperature.
-
Stir the reaction mixture overnight.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
The crude product can be purified by distillation or chromatography to yield 1-isobutylpyrrolidine.
General Biological Evaluation: In Vitro Enzyme Inhibition Assay
To assess the biological activity of newly synthesized 1-isobutyl substituted pyrrolidine derivatives, a common starting point is an in vitro enzyme inhibition assay. The specific enzyme would depend on the therapeutic target of interest. The following is a generalized protocol.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Synthesized 1-isobutyl pyrrolidine derivative (test compound)
-
Reference inhibitor
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound and the reference inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, the target enzyme, and the test compound or reference inhibitor.
-
Incubate the plate for a predetermined period to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at specific time intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing Methodologies
To further clarify the experimental processes, the following diagrams illustrate a typical synthetic workflow and a conceptual signaling pathway that could be modulated by a biologically active pyrrolidine derivative.
References
- 1. Synthesis and biological evaluation of conformationally restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediam ines as sigma receptor ligands. 1. Pyrrolidine, piperidine, homopiperidine, and tetrahydroisoquinoline classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid with 2D NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, unambiguous structural confirmation of novel chemical entities is a critical step in the research and development pipeline. This guide provides a comparative analysis of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural elucidation of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid. We present supporting experimental data, detailed methodologies, and visual guides to demonstrate the power of 2D NMR in confirming molecular architecture.
The structure of this compound incorporates a pyrrolidinone ring, a carboxylic acid functional group, and an isobutyl substituent on the nitrogen atom. While one-dimensional (1D) NMR provides initial insights, 2D NMR techniques such as COSY, HSQC, and HMBC are indispensable for definitively establishing the connectivity of atoms within the molecule.
Predicted ¹H and ¹³C NMR Chemical Shifts
To facilitate the interpretation of 2D NMR spectra, the predicted chemical shifts for the protons and carbons of this compound are summarized below. These predictions are based on established chemical shift ranges for similar structural motifs.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | ~175.0 (C=O, Carboxylic Acid) |
| 2 | ~3.20 (dd) | ~40.0 |
| 3 | ~2.60 (m) | ~35.0 |
| 4 | ~3.60 (m) | ~50.0 |
| 5 | - | ~178.0 (C=O, Amide) |
| 6 | ~3.10 (t) | ~55.0 |
| 7 | ~2.00 (m) | ~28.0 |
| 8 | ~0.90 (d) | ~20.0 |
| 9 | ~0.90 (d) | ~20.0 |
| COOH | ~11.0 (br s) | - |
2D NMR Correlation Data
The following tables outline the expected correlations from key 2D NMR experiments, which are crucial for assembling the molecular structure.
Table 1: Predicted COSY (¹H-¹H Correlation Spectroscopy) Correlations
COSY experiments reveal protons that are coupled to each other, typically through two or three bonds.
| Proton (δ ppm) | Correlating Proton(s) (δ ppm) | Inferred Connectivity |
| H-2 (~3.20) | H-3a, H-3b (~2.60) | -CH(2)-CH₂(3)- |
| H-3a, H-3b (~2.60) | H-2 (~3.20), H-4a, H-4b (~3.60) | -CH(2)-CH₂(3)-CH₂(4)- |
| H-4a, H-4b (~3.60) | H-3a, H-3b (~2.60) | -CH₂(3)-CH₂(4)- |
| H-6 (~3.10) | H-7 (~2.00) | -CH₂(6)-CH(7)- |
| H-7 (~2.00) | H-6 (~3.10), H-8 (~0.90), H-9 (~0.90) | -CH₂(6)-CH(7)-(CH₃)₂ |
| H-8 (~0.90) | H-7 (~2.00) | -CH(7)-CH₃(8) |
| H-9 (~0.90) | H-7 (~2.00) | -CH(7)-CH₃(9) |
Table 2: Predicted HSQC (Heteronuclear Single Quantum Coherence) Correlations
HSQC experiments identify direct one-bond correlations between protons and the carbons they are attached to.
| Proton (δ ppm) | Correlating Carbon (δ ppm) | Assignment |
| H-2 (~3.20) | C-2 (~40.0) | C-2 is a CH group |
| H-3a, H-3b (~2.60) | C-3 (~35.0) | C-3 is a CH₂ group |
| H-4a, H-4b (~3.60) | C-4 (~50.0) | C-4 is a CH₂ group |
| H-6 (~3.10) | C-6 (~55.0) | C-6 is a CH₂ group |
| H-7 (~2.00) | C-7 (~28.0) | C-7 is a CH group |
| H-8 (~0.90) | C-8 (~20.0) | C-8 is a CH₃ group |
| H-9 (~0.90) | C-9 (~20.0) | C-9 is a CH₃ group |
Table 3: Predicted HMBC (Heteronuclear Multiple Bond Correlation) Correlations
HMBC experiments reveal long-range correlations between protons and carbons, typically over two to three bonds, which is critical for connecting different spin systems and identifying quaternary carbons.
| Proton (δ ppm) | Correlating Carbon(s) (δ ppm) | Inferred Connectivity |
| H-2 (~3.20) | C-1 (~175.0), C-3 (~35.0), C-4 (~50.0), C-5 (~178.0) | Confirms position of carboxylic acid and pyrrolidinone ring structure |
| H-3a, H-3b (~2.60) | C-1 (~175.0), C-2 (~40.0), C-4 (~50.0), C-5 (~178.0) | Further confirms pyrrolidinone ring structure |
| H-4a, H-4b (~3.60) | C-2 (~40.0), C-3 (~35.0), C-5 (~178.0), C-6 (~55.0) | Confirms N-CH₂ linkage |
| H-6 (~3.10) | C-4 (~50.0), C-5 (~178.0), C-7 (~28.0), C-8 (~20.0), C-9 (~20.0) | Confirms attachment of isobutyl group to nitrogen |
| H-7 (~2.00) | C-6 (~55.0), C-8 (~20.0), C-9 (~20.0) | Confirms isobutyl structure |
| H-8, H-9 (~0.90) | C-6 (~55.0), C-7 (~28.0) | Further confirms isobutyl structure |
| COOH (~11.0) | C-1 (~175.0), C-2 (~40.0), C-3 (~35.0) | Confirms position of carboxylic acid |
Experimental Protocols
Sample Preparation: A 10-20 mg sample of this compound is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
NMR Data Acquisition: All NMR spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe.
-
¹H NMR: A standard single-pulse experiment is performed.
-
¹³C NMR: A proton-decoupled experiment with a sufficient number of scans to achieve adequate signal-to-noise is conducted.
-
COSY: A gradient-selected COSY (gCOSY) experiment is performed to establish ¹H-¹H correlations.
-
HSQC: A gradient-selected, sensitivity-enhanced HSQC experiment is used to determine one-bond ¹H-¹³C correlations.
-
HMBC: A gradient-selected HMBC experiment is optimized for a long-range coupling constant of 8 Hz to observe two- and three-bond ¹H-¹³C correlations.
Visualizing the Connections: Workflow and Molecular Correlations
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the key through-bond correlations used to confirm the structure of this compound.
By systematically analyzing the correlations from COSY, HSQC, and HMBC experiments, the complete bonding network of this compound can be unequivocally established. The COSY data confirms the proton-proton coupling networks within the pyrrolidinone ring and the isobutyl chain. The HSQC data links each proton to its directly attached carbon. Finally, the crucial HMBC correlations bridge these fragments, connecting the isobutyl group to the nitrogen of the pyrrolidinone ring and confirming the position of the carboxylic acid group, thus providing definitive structural proof.
Comparative Efficacy of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives Against Diverse Bacterial Strains: A Data-Driven Analysis
For Immediate Release:
Shanghai, China – December 27, 2025 – In the ongoing battle against antimicrobial resistance, researchers are actively investigating novel chemical scaffolds with potent antibacterial activity. This guide provides a comparative analysis of the efficacy of derivatives of 5-oxopyrrolidine-3-carboxylic acid against a panel of clinically relevant bacterial strains. The data presented herein is compiled from recent studies and offers a quantitative comparison with established antibiotics, providing valuable insights for researchers, scientists, and drug development professionals.
While direct antibacterial data for 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid is not currently available in the reviewed literature, extensive research on two closely related derivatives, 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid and 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid , demonstrates the potential of this chemical class. This guide will focus on the antibacterial performance of these derivatives as representative examples.
Quantitative Analysis of Antibacterial Efficacy
The antibacterial activity of the 5-oxopyrrolidine-3-carboxylic acid derivatives was primarily evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. The following tables summarize the MIC values of the most potent derivatives against various bacterial strains, alongside the MIC values of commonly used antibiotics for comparison.
Efficacy of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives
A notable derivative from this series, compound 21 , which incorporates a 5-nitrothiophene substituent, has demonstrated significant and selective activity against multidrug-resistant Staphylococcus aureus (MRSA) strains.[1]
Table 1: MIC of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivative (Compound 21) and Control Antibiotics against S. aureus Strains
| Bacterial Strain | Compound 21 (µg/mL) | Vancomycin (µg/mL) | Cefoxitin (µg/mL) | Clindamycin (µg/mL) |
| S. aureus (Vancomycin-Intermediate) | 1 - 8 | 4 | >256 | 0.25 |
| S. aureus (Linezolid/Tedizolid-Resistant) | 4 - 64 | 1 | >256 | 0.25 |
| Methicillin-Resistant S. aureus (MRSA) | 2 | 2 | >256 | 0.25 |
Data sourced from a study on novel 5-oxopyrrolidine derivatives.[1]
Efficacy of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives
Derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[2][3][4][5] The results are compared with standard antibiotics: oxacillin, ampicillin, and cefuroxime.[2][3][4][5]
Table 2: MIC of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Control Antibiotics
| Bacterial Strain | Most Potent Derivative (µg/mL) | Oxacillin (µg/mL) | Ampicillin (µg/mL) | Cefuroxime (µg/mL) |
| Staphylococcus aureus (ATCC 9144) | 3.9 | 15.6 | 31.2 | 7.8 |
| Listeria monocytogenes (ATCC 7644) | 15.6 | 7.8 | 3.9 | 15.6 |
| Bacillus cereus (ATCC 11778) | 7.8 | 15.6 | 31.2 | 62.5 |
| Escherichia coli (ATCC 8739) | 31.25 | >125 | 31.25 | 7.8 |
Data compiled from a study on 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives.[2][3][4][5]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a critical step in assessing the efficacy of new antimicrobial agents. The data presented in this guide was obtained using the broth microdilution method, a standardized and widely accepted technique.
Broth Microdilution Method
1. Preparation of Reagents and Media:
-
Antimicrobial Agents: Stock solutions of the 5-oxopyrrolidine-3-carboxylic acid derivatives and control antibiotics were prepared in an appropriate solvent, typically dimethyl sulfoxide (DMSO) or water, and sterilized by filtration.
-
Bacterial Strains: The bacterial strains were cultured on suitable agar plates to obtain fresh colonies for inoculum preparation.
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium used for susceptibility testing of non-fastidious bacteria.
2. Inoculum Preparation:
-
Several morphologically similar colonies of the test bacterium were selected from a fresh agar plate (18-24 hours old).
-
The colonies were suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
The bacterial suspension was then diluted in the appropriate broth to the final inoculum density required for the assay, typically 5 x 10⁵ CFU/mL.
3. Assay Procedure:
-
A serial two-fold dilution of each antimicrobial agent was prepared in a 96-well microtiter plate using the broth medium.
-
Each well was then inoculated with the standardized bacterial suspension.
-
Control wells were included: a growth control (containing bacteria and broth without any antimicrobial agent) and a sterility control (containing only broth).
-
The plates were incubated under specific conditions (e.g., 35°C ± 2°C for 16-20 hours) appropriate for the test organism.
4. Interpretation of Results:
-
Following incubation, the microtiter plates were visually inspected for turbidity.
-
The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
References
- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic Acid in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid's performance in various biological assays against structurally related alternatives. The information presented herein is intended to assist researchers in evaluating the specificity and potential applications of this compound in drug discovery and development.
Introduction
The 5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antimicrobial, analgesic, and antihypoxic effects. The substituent at the 1-position of the pyrrolidine ring plays a crucial role in modulating the potency and selectivity of these compounds. This guide focuses on the 1-isobutyl derivative and compares its activity with analogs bearing different substituents at the same position to shed light on its biological specificity.
Comparative Analysis of Biological Activities
The biological activity of this compound has been evaluated in several key assays, primarily focusing on its potential as an enzyme inhibitor and its cytotoxicity against cancer cell lines. For a comprehensive assessment of its specificity, we compare its performance with two common analogs: 1-Phenyl-5-oxopyrrolidine-3-carboxylic acid and 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid.
Enzyme Inhibition: Enoyl-Acyl Carrier Protein Reductase (InhA)
InhA is a crucial enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis and a validated target for antitubercular drugs. The inhibitory activity of pyrrolidine carboxamide derivatives against InhA has been explored.
Key Findings:
-
While aromatic substituents at the 1-position of the pyrrolidine ring have shown inhibitory activity against InhA, the replacement of the aromatic ring with an isobutyl group led to a complete loss of inhibition. This suggests that the isobutyl group is not favorable for binding to the active site of InhA, highlighting a key aspect of the compound's specificity.
Table 1: Comparative Inhibitory Activity against M. tuberculosis InhA
| Compound | Substituent at 1-position | InhA Inhibition |
| This compound derivative | Isobutyl | No inhibitory activity |
| 1-Phenyl-5-oxopyrrolidine-3-carboxylic acid derivative | Phenyl | Moderate inhibition |
| 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid derivative | Benzyl | Moderate to low inhibition |
Note: The data for the isobutyl derivative is based on a study of pyrrolidine carboxamides where the phenyl group of an active compound was replaced by an isobutyl group.
The following diagram illustrates the general workflow for an InhA inhibition assay.
Benchmarking the Anticancer Activity of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives Against Known Prolyl Oligopeptidase Inhibitors
In the landscape of anticancer drug discovery, the exploration of novel chemical scaffolds that can effectively target cancer cell proliferation and survival is paramount. One such scaffold that has garnered interest is the 5-oxopyrrolidine-3-carboxylic acid core. This guide provides a comparative analysis of the anticancer activity of derivatives of this scaffold against established inhibitors of prolyl oligopeptidase (POP), an enzyme implicated in cancer pathogenesis.
Recent studies have highlighted the potential of 5-oxopyrrolidine derivatives as cytotoxic agents against various cancer cell lines.[1][2][3] Concurrently, inhibitors of prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PREP), have demonstrated promising anticancer effects by modulating key signaling pathways.[4][5][6][7] This guide aims to benchmark the performance of these two classes of compounds, offering researchers and drug development professionals a data-driven comparison to inform future research and development efforts.
Comparative Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected 5-oxopyrrolidine-3-carboxylic acid derivatives and known prolyl oligopeptidase inhibitors against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Oxopyrrolidine Derivatives | Hydrazone derivative (9c) | A375 (Melanoma) | Not specified | [1] |
| Hydrazone derivative (9e) | A375 (Melanoma) | Not specified | [1] | |
| 5-Fluorobenzimidazole derivative | A549 (Lung) | Most active | [2] | |
| Bis hydrazone (20) | A549 (Lung) | Highly active | [3] | |
| Bis hydrazone (21) | A549 (Lung) | Highly active | [3] | |
| Prolyl Oligopeptidase Inhibitors | Y-29794 | TNBC (Breast) | Not specified | [4][6] |
| KYP-2047 | TSCC (Oral) | 50, 100 | [5] | |
| KYP-2047 | Glioblastoma | Not specified | [7] | |
| SUAM-14746 | Breast Cancer | Not specified | [5] |
Note: "Not specified" indicates that the source mentions significant activity but does not provide a specific IC50 value. "Most active" and "Highly active" are qualitative descriptions from the source.
Signaling Pathways and Experimental Workflow
The anticancer activity of these compounds is often attributed to their interaction with specific cellular signaling pathways. For instance, the prolyl endopeptidase inhibitor Y-29794 has been shown to block the IRS1-AKT-mTORC1 pathway, which is crucial for cancer cell survival and proliferation.[4][6]
Below is a generalized workflow for evaluating the anticancer activity of a test compound.
Caption: A typical workflow for anticancer drug screening and validation.
The following diagram illustrates the IRS1-AKT-mTORC1 signaling pathway, a key target of some prolyl oligopeptidase inhibitors.
Caption: Inhibition of the IRS1-AKT-mTORC1 pathway by Y-29794.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the assessment of anticancer activity.
MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blot for Signaling Pathway Analysis
This technique is used to detect specific proteins in a sample and assess the impact of a compound on their expression levels.
-
Cell Lysis: Treat cells with the test compound, then wash with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
References
- 1. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Prolyl endopeptidase inhibitor Y-29794 blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the safe disposal of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid (CAS No. 773865-07-9), ensuring the protection of personnel and the environment.
Immediate Safety and Hazard Summary
| Hazard Classification | Description | Source |
| Disposal Directive | Dispose of contents/container to hazardous waste disposal. | [4] |
| Skin Corrosion/Irritation | Causes skin irritation. | [1][2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [1][3] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | [3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[2] The following protocol provides a general framework for its safe disposal as hazardous chemical waste.
1. Waste Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, contaminated paper towels), in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in a solution, collect it in a sealable, chemical-resistant container (e.g., a high-density polyethylene or glass bottle). Do not mix with other waste streams unless compatibility has been confirmed.
-
Empty Containers: The original container of this compound must also be disposed of as hazardous waste.
2. Waste Container Labeling:
-
Label the hazardous waste container clearly with the words "Hazardous Waste."
-
Identify the contents as "this compound."
-
Include the approximate quantity or concentration of the waste.
-
Note the date when the waste was first added to the container.
3. Waste Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from incompatible materials, such as strong oxidizing agents.
-
Secondary containment (e.g., a chemical-resistant tray) is recommended to contain any potential leaks.
4. Waste Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[2]
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional procedures for waste pickup and documentation. The universal directive is to "Dispose of contents/container to an approved waste disposal plant."[1][2][3][5][6]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from the GHS classification of the closely related compound 1-Butyl-5-oxopyrrolidine-3-carboxylic acid, and SDSs for pyrrolidine and general carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural guidance for safe handling and disposal.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound, which should be treated as a hazardous substance. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU). A face shield (minimum 8-inch) should be worn in addition to goggles where there is a risk of splashing.[1] | Protects against potential eye irritation or serious eye damage from splashes or dust.[2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) inspected before use. A chemical-resistant lab coat or a complete suit protecting against chemicals for larger quantities.[1][4][5] Closed-toe shoes are mandatory.[6] | Prevents skin contact, which may cause skin irritation or be harmful.[2][3] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[7] If ventilation is inadequate or dust is generated, a NIOSH-approved respirator with appropriate cartridges (e.g., type ABEK) should be used.[1] | Mitigates the risk of inhaling harmful dust or vapors, which may cause respiratory irritation.[2][3][7] |
Operational and Disposal Plans
Safe Handling Procedures:
-
Preparation and Engineering Controls:
-
Designate a specific area for handling the compound, preferably within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8][9]
-
Assemble all necessary equipment, including appropriate waste containers, before commencing work.[7]
-
-
Donning PPE:
-
Put on all required PPE as detailed in the table above, ensuring gloves are correctly sized and free of defects.[7]
-
-
Handling the Compound:
-
Post-Handling Procedures:
Disposal Plan:
-
Waste Segregation and Collection:
-
All disposable materials contaminated with this compound (e.g., gloves, weighing papers, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[7]
-
-
Disposal Method:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[4]
-
The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Do not empty into drains or release into the environment.[4][9]
-
Experimental Protocols
While specific experimental protocols involving this compound are not provided in the search results, the safe handling and disposal procedures outlined above should be integrated into any experimental workflow.
Visualizations
Caption: PPE selection workflow for handling the specified chemical.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. 1-Butyl-5-oxopyrrolidine-3-carboxylic acid | C9H15NO3 | CID 3016409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
